Ac-EEVC-OH
Description
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Properties
Molecular Formula |
C31H54N6O11 |
|---|---|
Molecular Weight |
686.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C31H54N6O11/c1-17(2)24(27(43)36-21(28(44)45)11-10-16-33-29(32)46)37-26(42)20(13-15-23(40)48-31(7,8)9)35-25(41)19(34-18(3)38)12-14-22(39)47-30(4,5)6/h17,19-21,24H,10-16H2,1-9H3,(H,34,38)(H,35,41)(H,36,43)(H,37,42)(H,44,45)(H3,32,33,46)/t19-,20-,21-,24-/m0/s1 |
InChI Key |
XYXTYHIOGGKKTC-CIEVZJJWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Peptide Ac-EEVC-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tetrapeptide designated as Ac-EEVC-OH. The document elucidates its fundamental chemical structure, derived from its amino acid sequence, and discusses general methodologies relevant to its synthesis and potential characterization. Due to the current absence of this specific peptide in published scientific literature, this guide establishes a foundational understanding based on established principles of peptide chemistry. While specific biological functions, quantitative data, and established signaling pathways for this compound are not presently available, this document outlines hypothetical experimental workflows for its future investigation.
Core Structure of this compound
This compound is a tetrapeptide, meaning it is a polymer composed of four amino acid residues linked by peptide bonds. The designation "this compound" provides a complete description of its chemical structure:
-
Ac- : This prefix indicates that the N-terminus of the peptide is acetylated. An acetyl group (CH₃CO-) is attached to the alpha-amino group of the first amino acid. This modification can increase the peptide's stability by making it resistant to degradation by aminopeptidases.
-
E : The first amino acid is Glutamic acid (Glu). It is an acidic amino acid with a carboxyl group in its side chain.
-
E : The second amino acid is also Glutamic acid (Glu).
-
V : The third amino acid is Valine (Val). It is a nonpolar, aliphatic amino acid.
-
C : The fourth amino acid is Cysteine (Cys). This amino acid is unique due to the presence of a thiol (-SH) group in its side chain, which can form disulfide bonds with other cysteine residues.
-
-OH : This suffix indicates a free carboxyl group (-COOH) at the C-terminus of the peptide. This is the standard state for the terminal amino acid unless otherwise modified.
The full chemical name for this peptide is N-acetyl-L-glutamyl-L-glutamyl-L-valyl-L-cysteine .
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₄H₃₈N₄O₁₁S |
| Molecular Weight | 590.65 g/mol |
Note: The molecular formula and weight are calculated based on the standard atomic weights of the constituent elements.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Data Presentation
A thorough search of publicly available scientific databases and literature reveals no specific quantitative data associated with this compound. This includes, but is not limited to, binding affinities, inhibitory concentrations (IC₅₀), or other biological activity metrics.
| Data Type | Value | Source |
| Binding Affinity (Kd) | Not Available | - |
| IC₅₀ / EC₅₀ | Not Available | - |
| In vivo efficacy | Not Available | - |
| Other | Not Available | - |
Experimental Protocols
As no published studies on this compound exist, this section outlines generalized, standard protocols that would be employed for the synthesis and characterization of this novel peptide.
Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the standard method for producing a peptide of this length.
Protocol: Fmoc-based Solid-Phase Peptide Synthesis
-
Resin Preparation: A Rink Amide resin is typically used. The first amino acid, Fmoc-Cys(Trt)-OH, is coupled to the resin. The trityl (Trt) group is a protecting group for the cysteine side chain.
-
Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of the cysteine is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: The next amino acid, Fmoc-Val-OH, is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) and then added to the resin to form the peptide bond.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid (Fmoc-Glu(OtBu)-OH, and Fmoc-Glu(OtBu)-OH). The OtBu (tert-butyl) group is a protecting group for the glutamic acid side chains.
-
N-terminal Acetylation: After the final deprotection step, the N-terminus of the peptide is acetylated using a solution of acetic anhydride (B1165640) and a base in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) to protect the sensitive amino acid side chains.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product is verified by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.
Hypothetical Biological Characterization Workflow
The following workflow outlines a general approach to characterizing the biological activity of a novel peptide like this compound.
Ac-EEVC-OH Peptide Sequence: A Theoretical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The tetrapeptide Ac-EEVC-OH (N-Acetyl-Glutamyl-Glutamyl-Valyl-Cysteine) is a novel sequence for which specific biological data is not publicly available. This guide provides a theoretical framework based on the known functions of its constituent amino acids and related peptide motifs. The proposed mechanisms, experimental protocols, and signaling pathways are intended to serve as a foundation for future research into this specific peptide.
Introduction
This compound is a tetrapeptide composed of four amino acids: glutamic acid (E), glutamic acid (E), valine (V), and cysteine (C). The N-terminus is acetylated (Ac), and the C-terminus is a free carboxylic acid (-OH). This structure suggests several potential biological activities, including roles in protein-protein interactions, calcium signaling, and antioxidant defense. This technical guide will explore these potential functions, propose detailed experimental protocols to investigate them, and visualize the associated signaling pathways.
Potential Biological Functions and Mechanisms of Action
Modulation of Heat Shock Protein 70 (Hsp70) Activity
The "EEVC" sequence bears a resemblance to the well-characterized "EEVD" motif found at the C-terminus of cytoplasmic heat shock protein 70 (Hsp70). The EEVD motif serves as a crucial binding site for a variety of co-chaperones containing tetratricopeptide repeat (TPR) domains, such as the C-terminus of Hsc70-interacting protein (CHIP) and Hsp70-Hsp90 organizing protein (HOP).[1][2][3] These interactions are critical for regulating Hsp70's chaperone activity, which is involved in protein folding, degradation, and cellular stress responses.
It is hypothesized that this compound could act as a competitive inhibitor or modulator of Hsp70-co-chaperone interactions by mimicking the EEVD binding motif. The substitution of the C-terminal aspartic acid (D) with cysteine (C) may alter the binding affinity and specificity for different TPR domain-containing proteins. The free thiol group of the cysteine residue could also participate in redox-sensitive interactions within the binding pocket.
Proposed Signaling Pathway: Hsp70 Chaperone Cycle Modulation
Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)
The presence of two consecutive glutamic acid residues at the N-terminus suggests a potential role as a γ-glutamyl peptide. γ-Glutamyl peptides are known to be potent positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[4][5] Activation of the CaSR can trigger intracellular signaling cascades, including the mobilization of intracellular calcium and the suppression of cyclic AMP (cAMP) levels.
This compound, particularly if the first glutamic acid is in a γ-glutamyl linkage, could bind to the CaSR and enhance its sensitivity to extracellular calcium. This could have implications in tissues where the CaSR is highly expressed, such as the parathyroid gland, kidney, and intestine.
Proposed Signaling Pathway: CaSR Activation
Antioxidant Activity
The C-terminal cysteine residue contains a thiol (-SH) group, which is a potent reducing agent and can participate in antioxidant activities. Cysteine-containing peptides can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The antioxidant capacity of this compound would depend on the redox potential of the cysteine thiol and its accessibility.
Proposed Experimental Workflow: Antioxidant Capacity Assessment
Quantitative Data Summary (Hypothetical)
As no experimental data exists for this compound, the following table is a template for how quantitative data could be presented once obtained.
| Parameter | Assay | Predicted Outcome | Rationale |
| IC₅₀ (Hsp70 Binding) | Competitive Binding Assay (e.g., Fluorescence Polarization) | Low micromolar range | Similarity to the EEVD motif suggests competitive binding to TPR domains. |
| EC₅₀ (CaSR Modulation) | Intracellular Calcium Mobilization Assay | Mid to high micromolar range | γ-glutamyl peptides are known allosteric modulators of CaSR. |
| Antioxidant Capacity | DPPH/ABTS Scavenging Assays | Moderate | The single cysteine residue is expected to contribute to radical scavenging. |
Detailed Experimental Protocols
Protocol 1: Competitive Binding to Hsp70 Co-chaperone TPR Domain
Objective: To determine if this compound can competitively inhibit the binding of the Hsp70 EEVD motif to a TPR domain-containing protein (e.g., CHIP).
Materials:
-
Fluorescently labeled peptide corresponding to the C-terminal EEVD sequence of Hsp70 (e.g., FITC-IEEVD).
-
Recombinant TPR domain of CHIP.
-
This compound peptide.
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂).
-
Fluorescence polarization plate reader.
Method:
-
A constant concentration of the fluorescently labeled EEVD peptide and the TPR domain of CHIP are incubated in the binding buffer to establish a baseline fluorescence polarization signal.
-
Increasing concentrations of this compound are added to the mixture.
-
The fluorescence polarization is measured at each concentration of this compound after an incubation period.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent peptide and competitive binding of this compound.
-
The data is plotted to determine the IC₅₀ value.
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To assess the ability of this compound to potentiate CaSR-mediated intracellular calcium release.
Materials:
-
HEK293 cells stably expressing the human CaSR.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
This compound peptide.
-
Extracellular calcium solutions of varying concentrations.
-
Fluorescent plate reader or microscope capable of kinetic measurements.
Method:
-
CaSR-expressing HEK293 cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are incubated with a sub-threshold concentration of extracellular calcium.
-
This compound is added at various concentrations.
-
The change in intracellular calcium concentration is monitored over time by measuring the fluorescence intensity.
-
An increase in fluorescence upon addition of this compound indicates positive allosteric modulation of the CaSR.
-
Dose-response curves are generated to determine the EC₅₀ value.
Protocol 3: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727).
-
This compound peptide dissolved in a suitable solvent.
-
Ascorbic acid or Trolox as a positive control.
-
Spectrophotometer.
Method:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at 517 nm.
-
A decrease in absorbance indicates scavenging of the DPPH radical.
-
The percentage of scavenging activity is calculated, and the IC₅₀ value (concentration required to scavenge 50% of the radicals) is determined.
Conclusion
The this compound tetrapeptide presents a novel sequence with the potential for diverse biological activities. Based on its structural components, it is a promising candidate for research in areas of protein chaperone modulation, calcium signaling, and antioxidant therapies. The theoretical framework and experimental protocols outlined in this guide provide a solid foundation for initiating the investigation of this compound's biological functions and therapeutic potential. Further research is warranted to validate these hypotheses and elucidate the precise mechanisms of action of this intriguing peptide.
References
- 1. Two distinct classes of cochaperones compete for the EEVD motif in heat shock protein 70 to tune its chaperone activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two distinct classes of cochaperones compete for the EEVD motif in heat shock protein 70 to tune its chaperone activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. γ-Glutamyl cysteine and γ-glutamyl valine inhibit TNF-α signaling in intestinal epithelial cells and reduce inflammation in a mouse model of colitis via allosteric activation of the calcium-sensing receptor. | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
Introduction: The Evolution of Cleavable Linkers
An In-Depth Technical Guide on the Mechanism of Action of EEVC Linkers in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker, which bridges these two components, is critical to the success of an ADC, dictating its stability, pharmacokinetic profile, and the efficiency of payload release.[1][2][3][4] Cleavable linkers are designed to remain stable in systemic circulation and selectively release their payload within the tumor microenvironment or inside cancer cells.[1]
Among the most successful enzymatically-cleavable linkers are those based on dipeptide sequences, with the valine-citrulline (Val-Cit) motif being the clinical gold standard. This linker is recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which are often overexpressed in tumor cells. However, the Val-Cit linker has limitations, including hydrophobicity that can lead to ADC aggregation at higher drug-to-antibody ratios (DARs) and potential premature cleavage in plasma.
To address these challenges, advanced linkers such as the Glu-Glu-Val-Cit (EEVC) tetrapeptide have been developed. The addition of hydrophilic glutamic acid residues aims to improve the physicochemical properties of the ADC, enhancing stability and allowing for higher DARs without compromising its efficacy. A recent innovation is the "exo-linker" design, where the cleavable peptide (like EVC or EEVC) is repositioned to the exo position of the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This configuration offers superior stability and more effectively masks the hydrophobicity of the payload.
This guide provides a detailed examination of the mechanism of action of EEVC linkers, their advantages, quantitative performance data, and the experimental protocols used for their evaluation.
Core Mechanism of Action: From Circulation to Cell Kill
The therapeutic action of an ADC equipped with an EEVC linker is a multi-step process that ensures the cytotoxic payload is delivered specifically to the target cancer cell.
-
Circulation and Target Binding: The ADC circulates systemically. The EEVC linker is designed to be stable in plasma, minimizing premature payload release that could cause off-target toxicity. The monoclonal antibody component of the ADC directs it to bind to a specific target antigen on the surface of a cancer cell.
-
Internalization and Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The complex is trafficked through the endosomal pathway and ultimately delivered to the lysosome.
-
Enzymatic Cleavage: The acidic environment (pH 4.5-5.5) and high concentration of proteases within the lysosome provide the ideal conditions for linker cleavage. Cathepsin B, and potentially other cathepsins (L, S, F), recognize and cleave the peptide bond between the citrulline and the PABC spacer of the EEVC linker.
-
Self-Immolation and Payload Release: The cleavage of the peptide sequence initiates the critical payload release step. The PABC spacer, now unmasked, undergoes a rapid, spontaneous 1,6-elimination reaction. This self-immolative cascade releases the payload in its active, unmodified form inside the cell.
-
Payload-Induced Cytotoxicity: Once released, the cytotoxic payload exerts its cell-killing effect. For instance, a pyrrolobenzodiazepine (PBD) dimer payload will traffic to the nucleus, bind to the minor groove of DNA, and form highly potent interstrand cross-links. This DNA damage stalls critical cellular processes like replication, triggering the DNA damage response and ultimately leading to apoptotic cell death.
Mandatory Visualization 1: Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. veranova.com [veranova.com]
The Dawn of Exo-Cleavable Linkers: A Technical Guide to Enhanced Antibody-Drug Conjugate Stability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is being reshaped by the continuous evolution of antibody-drug conjugates (ADCs). Central to their success is the linker technology that tethers a potent cytotoxic payload to a tumor-targeting monoclonal antibody. This in-depth technical guide explores the discovery, development, and application of a novel class of linkers: exo-cleavable linkers. This technology represents a paradigm shift from traditional linear linkers, offering significant improvements in stability, hydrophilicity, and therapeutic index. We will delve into the core principles of exo-cleavable linkers, provide a comparative analysis with conventional technologies, and furnish detailed experimental protocols to aid researchers in this burgeoning field.
Introduction: The Limitations of Conventional Linker Technology
The most widely used cleavable linkers in FDA-approved ADCs are based on the valine-citrulline (Val-Cit) dipeptide.[1] This linker is designed to be cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells.[2] While effective, Val-Cit linkers have inherent drawbacks that can limit the therapeutic window of an ADC:
-
Hydrophobicity: The Val-Cit p-aminobenzylcarbamate (PABC) moiety is hydrophobic, which can lead to ADC aggregation, particularly with high drug-to-antibody ratios (DARs).[3][4] Aggregation can negatively impact manufacturing, stability, and pharmacokinetics.
-
Premature Cleavage: Val-Cit linkers are susceptible to premature cleavage in circulation by enzymes such as human neutrophil elastase (NE) and carboxylesterase 1C (Ces1C) in rodents.[3][5] This off-target release of the cytotoxic payload can lead to systemic toxicity and a reduced therapeutic index.[6]
-
Limited DAR: The hydrophobicity of the linker-payload combination often restricts the achievable DAR, limiting the potency of the ADC.[3]
To address these challenges, a novel linker architecture, termed the "exo-cleavable linker," has been developed.[4]
The Exo-Cleavable Linker: A Paradigm Shift in ADC Design
Exo-cleavable linker technology involves a strategic repositioning of the cleavable peptide sequence to an "exo" or outer position on the PABC self-immolative spacer.[4][6] This seemingly subtle change has profound implications for the physicochemical and biological properties of the ADC. By incorporating hydrophilic amino acids like glutamic acid (Glu) into sequences such as Glu-Val-Cit (EVC) or Glu-Glu-Val-Cit (EEVC) at this exo-position, several key advantages are realized.[3][5]
Mechanism of Action
The fundamental cleavage mechanism of exo-cleavable linkers remains dependent on lysosomal proteases like cathepsin B, ensuring tumor-specific payload release. After receptor-mediated endocytosis of the ADC, it is trafficked to the lysosome where cathepsin B cleaves the peptide sequence. This initiates the self-immolation of the PABC spacer, leading to the release of the active cytotoxic drug inside the target cancer cell. The key innovation lies in the linker's enhanced stability and properties prior to reaching the lysosome.
Advantages of the Exo-Cleavable Linker Architecture
The exo-positioning of the hydrophilic peptide sequence confers several benefits:
-
Improved Hydrophilicity and Reduced Aggregation: The hydrophilic nature of the exo-linker masks the hydrophobicity of the payload, leading to ADCs with a more favorable hydrophilic profile.[6] This reduces the propensity for aggregation, even at high DARs (e.g., DAR 8), which is a significant challenge for traditional Val-Cit linkers.[7]
-
Enhanced Plasma Stability: Exo-linkers demonstrate superior stability in plasma. Studies have shown that the concentration of free payload remains significantly low (below 5% after 4 days) in mouse plasma, indicating resistance to premature cleavage.[3]
-
Resistance to Premature Enzymatic Cleavage: The unique structure of the exo-linker protects it from cleavage by enzymes like neutrophil elastase, which can cause off-target toxicity with Val-Cit linkers.[6] This enzymatic stability contributes to a better safety profile.
-
Higher Achievable DAR: The improved hydrophilicity allows for the successful conjugation of a higher number of payload molecules per antibody without inducing aggregation, potentially leading to more potent ADCs.[5][8]
-
Broader Therapeutic Window: The combination of enhanced stability, reduced off-target toxicity, and potentially higher potency contributes to a wider therapeutic window, allowing for effective tumor suppression at lower, better-tolerated doses.[6]
Quantitative Comparison of Exo-Cleavable and Conventional Linkers
The superior properties of exo-cleavable linkers have been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data comparing exo-linker-based ADCs with their conventional Val-Cit counterparts.
Table 1: Physicochemical Properties
| Property | Exo-Linker ADC (Exo-EVC) | Conventional ADC (Val-Cit) | Linear EVC ADC | Reference |
| Aggregation (%) (DAR 8) | Significantly Reduced | High | Moderate | [6] |
| Hydrophobicity (HIC Retention Time) | Faster (more hydrophilic) | Slower (more hydrophobic) | Intermediate | [6] |
| Calculated logP (ClogP) of Linker-Payload | -3.0 (APL-1082) | -0.28 (Deruxtecan) | N/A | [8] |
Table 2: In Vitro Stability and Cytotoxicity
| Assay | Exo-Linker ADC | Conventional ADC (Val-Cit) | Key Finding | Reference |
| Plasma Stability (Free Payload after 4 days) | < 5% | Significantly Higher | Exo-linker is more stable in plasma. | [3] |
| Neutrophil Elastase (NE) Cleavage | Resistant | Susceptible | Exo-linker avoids NE-mediated premature payload release. | [6] |
| Off-Target Cytotoxicity (NE-treated, HER2-low cells) | No significant increase | Increased cytotoxicity | Exo-linker prevents off-target toxicity caused by NE cleavage. | [6] |
| In Vitro Cytotoxicity (IC50) | Comparable or better potency | Potent | Exo-linker ADCs maintain high potency against target cells. | [9] |
Table 3: In Vivo Performance (Xenograft Models)
| Parameter | Exo-Linker ADC | Conventional ADC (Val-Cit) | Key Finding | Reference |
| Tumor Suppression (NCI-N87 model) | Superior efficacy at lower doses | Effective, but may require higher doses | Exo-linker ADCs show enhanced therapeutic potency. | [6] |
| DAR Retention in Rats (over 21 days) | Minimal reduction | Significant payload detachment | Exo-linkers maintain payload integrity in vivo. | [6] |
Other Exo-Cleavable Linker Systems: A Broader Perspective
While the peptide-based exo-linker represents a significant advancement, the principle of cleavage by enzymes present in the tumor microenvironment or within lysosomes can be extended to other linker types. These can also be considered "exo-cleavable" in the sense that they are cleaved by enzymes acting externally to the payload itself.
β-Glucuronidase-Cleavable Linkers
These linkers are designed to be cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomes and also overexpressed in the necrotic regions of some solid tumors.[10] This provides a dual mechanism for payload release, both intracellularly and within the tumor microenvironment. These linkers are typically hydrophilic, which helps to mitigate aggregation issues.[11]
β-Galactosidase-Cleavable Linkers
Similar to β-glucuronidase linkers, these are cleaved by the lysosomal enzyme β-galactosidase.[12] A key difference is that β-galactosidase is primarily confined to the lysosome, potentially offering more selective intracellular payload release compared to β-glucuronidase.[] ADCs with β-galactosidase-cleavable linkers have shown potent in vitro and in vivo activity.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of exo-cleavable linkers and their corresponding ADCs.
Synthesis of an Exo-Cleavable Linker-Payload (Mal-Exo-EVC-MMAE)
This protocol outlines the synthesis of a maleimide-functionalized exo-linker conjugated to the cytotoxic payload MMAE, based on procedures described in the literature.[3]
Step 1: Synthesis of the Exo-Linker Core (Exo-EVC-PAB-OH)
-
The synthesis begins with the coupling of a protected Glu-Val-Cit tripeptide to the exo-position of a p-aminobenzyl alcohol (PABOH) derivative.
-
Standard solid-phase or solution-phase peptide synthesis techniques are employed.
-
Protecting groups (e.g., Fmoc, Boc, tBu) are used for the amino acids and are subsequently removed.
-
The final product is purified by chromatography.
Step 2: Conjugation to MMAE
-
The carboxylic acid of the terminal glutamic acid of the Exo-EVC-PAB-OH is activated (e.g., using HATU).
-
The activated linker is then coupled to the N-terminus of MMAE.
-
The reaction is carried out in an appropriate organic solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA).
-
The resulting Exo-EVC-PAB-MMAE is purified by HPLC.
Step 3: Introduction of the Maleimide (B117702) Group
-
A maleimide group is introduced to the other end of the linker (e.g., via a PEG spacer) to enable conjugation to the antibody.
-
This is typically achieved by reacting the linker with a maleimide-containing reagent.
-
The final product, Mal-Exo-EVC-MMAE, is purified by HPLC and characterized by mass spectrometry and NMR.
ADC Conjugation
This protocol describes the conjugation of the Mal-Exo-EVC-MMAE to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).
-
Reducing agent (e.g., TCEP).
-
Mal-Exo-EVC-MMAE linker-payload.
-
Quenching agent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Reduction: The antibody is partially reduced by incubation with a controlled amount of TCEP to generate free thiol groups from the interchain disulfide bonds. The reaction is typically performed at 37°C for 1-2 hours.
-
Linker-Payload Conjugation: The Mal-Exo-EVC-MMAE is added to the reduced antibody solution. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is usually carried out at room temperature for 1-2 hours.
-
Quenching: The reaction is quenched by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC).
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels (by SEC), and purity.
In Vitro Cytotoxicity Assay
This protocol details a method to assess the potency of the ADC against cancer cells.
Materials:
-
Antigen-positive cancer cell line (e.g., NCI-N87 for HER2-positive ADC).
-
Antigen-negative cancer cell line (for specificity control).
-
Cell culture medium and supplements.
-
ADC and control antibodies.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and an unconjugated antibody.
-
Incubation: Incubate the cells for 72-120 hours.
-
Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Plasma Stability Assay
This protocol describes how to evaluate the stability of the ADC in plasma.
Materials:
-
ADC.
-
Human or mouse plasma.
-
LC-MS/MS system.
Procedure:
-
Incubation: Incubate the ADC at a defined concentration in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Sample Preparation: Process the plasma samples to extract the ADC and any released payload. This may involve protein precipitation or affinity capture.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact ADC (by measuring the average DAR) and the amount of free payload over time.
-
Data Analysis: Plot the average DAR or the percentage of intact ADC remaining over time to determine the stability of the linker.
Conclusion and Future Directions
Exo-cleavable linkers represent a significant advancement in ADC technology, addressing key limitations of conventional linkers. Their improved hydrophilicity, enhanced stability, and resistance to premature cleavage contribute to a wider therapeutic window and a better safety profile. The ability to achieve higher DARs without compromising physicochemical properties opens up new possibilities for developing more potent and effective ADCs.
Future research in this area will likely focus on:
-
Exploring a wider range of hydrophilic peptide sequences and non-peptidic cleavable moieties for the exo-position.
-
Optimizing the linker structure to fine-tune the payload release rate.
-
Applying exo-cleavable linker technology to a broader range of payloads, including those with different mechanisms of action.
-
Combining exo-cleavable linkers with novel site-specific conjugation methods to generate highly homogeneous ADCs with precisely controlled DARs.
The continued development of innovative linker technologies like the exo-cleavable linker will be crucial in realizing the full therapeutic potential of antibody-drug conjugates in the fight against cancer.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. adcreview.com [adcreview.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
The Crucial Hinge: A Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, wedding the specificity of monoclonal antibodies to the potent cytotoxicity of small-molecule drugs. At the heart of this conjugate lies the linker, a critical component that dictates the stability, efficacy, and safety of the therapeutic. Cleavable linkers, in particular, are sophisticated chemical tools designed to remain stable in the systemic circulation and selectively release their cytotoxic payload in the unique microenvironment of tumor cells. This targeted release mechanism is paramount to maximizing on-target efficacy while minimizing systemic toxicity.[1][2]
This technical guide provides an in-depth exploration of the fundamental principles of cleavable linkers in ADCs. We will delve into the various types of cleavable linkers, their mechanisms of action, a quantitative comparison of their characteristics, and detailed protocols for their experimental evaluation.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are engineered to exploit the distinct physiological and biochemical differences between the bloodstream and the tumor microenvironment or intracellular compartments.[3][4][5] They can be broadly classified into three major categories based on their cleavage trigger: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[3][4]
Protease-Sensitive Linkers
These linkers are designed to be substrates for proteases, such as cathepsins, that are highly expressed in the lysosomes of cancer cells.[1] The most prevalent protease-sensitive linkers incorporate a dipeptide sequence, with valine-citrulline (Val-Cit) being the most common and well-characterized example.[1][6] Once the ADC is internalized by the tumor cell and trafficked to the lysosome, cathepsin B cleaves the amide bond within the dipeptide, initiating the release of the payload.[6][7] Often, a self-immolative spacer, like p-aminobenzyl carbamate (B1207046) (PABC), is placed between the dipeptide and the drug to ensure the efficient release of the unmodified payload upon cleavage.[6]
pH-Sensitive Linkers
Exploiting the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) compared to the physiological pH of blood (~7.4) is the principle behind pH-sensitive linkers.[8][9][] Hydrazone linkers are a classic example of this class.[][11] They are relatively stable at neutral pH but undergo hydrolysis under acidic conditions, leading to the release of the cytotoxic drug.[][11] The stability of hydrazone linkers can be modulated by the chemical nature of the ketone or aldehyde precursor, with aromatic hydrazones generally exhibiting greater stability than their aliphatic counterparts.[11]
Glutathione-Sensitive Linkers
This class of linkers leverages the significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, inside cells (millimolar range) compared to the extracellular environment (micromolar range). Disulfide bonds are the hallmark of these linkers.[5][8] In the reducing intracellular environment, the disulfide bond is cleaved, liberating the payload.[8] The stability of disulfide linkers can be enhanced by introducing steric hindrance around the disulfide bond to minimize premature cleavage in the circulation.[12]
Quantitative Comparison of Cleavable Linkers
The selection of a cleavable linker has a profound impact on the pharmacokinetic profile and therapeutic index of an ADC. The following table summarizes key quantitative data for different types of cleavable linkers, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.
| Linker Type | Example | Cleavage Trigger | Plasma Half-life (t½) | Cleavage Rate/Condition | Key Considerations |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Cathepsin B | ~230 days (human plasma)[13], ~80 hours (mouse plasma)[13] | Efficiently cleaved by Cathepsin B in lysosomes.[6] Val-Ala is cleaved at ~50% the rate of Val-Cit.[6][13] | Considered the "gold standard" for many ADCs due to its high stability and efficient cleavage.[5] Susceptible to cleavage by other proteases like neutrophil elastase.[14] |
| Protease-Sensitive | Gly-Gly-Phe-Gly (GGFG) | Cathepsin L | Data not widely available, but generally considered stable in plasma. | Cleaved by Cathepsin L.[14] | Used in the successful ADC, DS-8201a.[14] |
| pH-Sensitive | Hydrazone | Low pH (4.5-5.0) | ~183 hours at pH 7.0[11] | Hydrolysis half-life of ~4.4 hours at pH 5.0.[11] | Stability is highly dependent on the structure of the hydrazone.[11] Can be prone to premature release in circulation.[15] |
| Glutathione-Sensitive | Disulfide | High Glutathione (GSH) concentration | Generally more stable than hydrazones, but can vary.[4] | Rapid cleavage in the presence of millimolar concentrations of GSH. | Steric hindrance can improve plasma stability.[12] |
| Enzyme-Sensitive | β-Glucuronide | β-Glucuronidase | Highly stable; extrapolated half-life of 81 days in rat plasma.[9] | Cleaved by β-glucuronidase, an enzyme abundant in the lysosome and tumor microenvironment. | Offers a distinct enzymatic cleavage mechanism. |
Signaling Pathways and Experimental Workflows
The journey of an ADC from the bloodstream to the release of its payload within a cancer cell is a multi-step process involving intricate cellular pathways. Understanding these pathways and having robust experimental workflows to evaluate linker performance are critical for successful ADC development.
Intracellular Trafficking of ADCs
The typical pathway for an ADC with a cleavable linker involves:
-
Binding: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, primarily through clathrin-mediated endocytosis, forming an endosome.[7][16][17]
-
Trafficking: The endosome matures into a late endosome and eventually fuses with a lysosome.[16][17]
-
Cleavage and Payload Release: Inside the lysosome, the cleavable linker is exposed to the acidic environment and/or specific enzymes (e.g., cathepsins), leading to its cleavage and the release of the cytotoxic payload.[7][16]
-
Cell Death: The released payload then exerts its cytotoxic effect, leading to the death of the cancer cell.
General Experimental Workflow for Linker Evaluation
A systematic evaluation of a cleavable linker is essential to ensure its suitability for a given ADC. The workflow typically involves a series of in vitro and in vivo assays.
Detailed Experimental Protocols
Robust and well-defined experimental protocols are crucial for the accurate characterization and selection of cleavable linkers.
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the stability of an ADC in plasma over time by quantifying the amount of intact ADC.[18]
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker, if available)
-
Plasma from a relevant species (e.g., human, mouse, rat), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)
-
Wash buffers
-
Elution buffer (e.g., low pH glycine)
-
Neutralization buffer (e.g., Tris-HCl)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Spike the ADC into pre-warmed plasma at a defined concentration. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 72, 144 hours), collect aliquots of the plasma/ADC mixture.
-
Immunoaffinity Capture: Immediately add the plasma aliquot to Protein A/G magnetic beads to capture the ADC. Incubate to allow binding.
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC from the beads using an elution buffer.
-
Neutralization: Immediately neutralize the eluted sample with a neutralization buffer.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) or the amount of intact ADC remaining.
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the plasma half-life of the ADC.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from a protease-sensitive ADC in the presence of Cathepsin B.[6]
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)
-
Activation Solution (e.g., 30-40 mM Dithiothreitol (DTT) in water)
-
Quenching Solution (e.g., 2% Formic Acid or a protease inhibitor cocktail)
-
HPLC system with a reverse-phase column (e.g., C18)
Procedure:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the activation buffer containing DTT for 15-30 minutes at 37°C.[6]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.
-
Time Points: At various time points, take aliquots of the reaction mixture and immediately add the quenching solution to stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the released payload from the intact ADC.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of cleavage.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency and specificity of an ADC on antigen-positive versus antigen-negative cancer cell lines.[19][20][21][22][23]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at an optimized density and allow them to adhere overnight.[21]
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Treat the cells with the different concentrations. Include untreated cells as a control.[19]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan (B1609692) crystals.[21]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%). A significantly lower IC50 for Ag+ cells compared to Ag- cells indicates target-specific cytotoxicity.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[2][15][24][25][26]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line that expresses the target antigen
-
Matrigel (optional)
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the tumor cells (often mixed with Matrigel) into the flank of the mice.[24]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Dosing: Administer the treatments to the mice as per the study design (e.g., intravenously).
-
Monitoring: Measure tumor volumes with calipers and record the body weight of the mice regularly (e.g., 2-3 times per week). Monitor the overall health of the animals.[24]
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion
The linker is a linchpin in the design of a successful Antibody-Drug Conjugate. Cleavable linkers offer a sophisticated strategy for the targeted release of cytotoxic payloads, thereby enhancing the therapeutic window of these powerful cancer therapies. A deep understanding of the different cleavage mechanisms, coupled with rigorous and systematic experimental evaluation, is essential for the development of next-generation ADCs with improved efficacy and safety profiles. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers working at the forefront of this exciting field.
References
- 1. preprints.org [preprints.org]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 26. researchgate.net [researchgate.net]
The Enigmatic Ac-EEVC-OH: An Exploration of Acetylated Tetrapeptides in Oncology
A comprehensive search for the compound Ac-EEVC-OH and its derivatives within the context of cancer research has revealed a significant information gap. This designation does not correspond to a known or publicly documented agent in the scientific literature. It is conceivable that this compound represents a novel, unpublished proprietary compound, an internal project code, or a misnomer of an existing molecule. The following guide, therefore, addresses the broader landscape of acetylated peptides, particularly tetrapeptides, in cancer research, providing a framework for understanding their potential therapeutic applications.
While specific data for this compound is unavailable, the core components of its likely structure—an acetylated tetrapeptide with the sequence Glutamic acid-Glutamic acid-Valine-Cysteine—provide a basis for discussing the current state of similar molecules in oncology.
The Role of Peptides in Cancer Therapy
Peptides, short chains of amino acids, have emerged as a promising class of therapeutics in oncology. Their appeal lies in their high specificity, low toxicity compared to traditional chemotherapy, and their ability to be rationally designed to interact with specific molecular targets.[1][2][3] Anticancer peptides (ACPs) can exert their effects through various mechanisms, including:
-
Membrane Disruption: Cationic peptides can selectively disrupt the negatively charged membranes of cancer cells.[2]
-
Inhibition of Angiogenesis: Some peptides can interfere with the formation of new blood vessels that tumors need to grow and metastasize.[4]
-
Targeting Specific Receptors: Peptides can be designed to bind to and block receptors that are overexpressed on cancer cells, such as growth factor receptors.[4]
-
Drug Conjugation: Peptides can act as "homing devices" to deliver cytotoxic drugs specifically to tumor cells, reducing systemic side effects.[5]
The Significance of Acetylation
Acetylation, the addition of an acetyl group, is a common modification in peptide and protein chemistry. In the context of therapeutic peptides, N-terminal acetylation can offer several advantages:
-
Increased Stability: Acetylation can protect peptides from degradation by aminopeptidases, thereby increasing their half-life in biological systems.[6]
-
Enhanced Activity: In some cases, acetylation can improve the binding affinity of a peptide to its target.
-
Altered Physicochemical Properties: This modification can influence the solubility and membrane permeability of a peptide.
Potential Mechanisms of Action for an this compound-like Peptide
Based on the constituent amino acids of the putative this compound, we can speculate on its potential biological activities. The presence of two glutamic acid residues imparts a negative charge, which might influence its interaction with cell surface proteins. Cysteine, with its sulfhydryl group, can form disulfide bonds, potentially enabling dimerization or interaction with other proteins.
A hypothetical signaling pathway that a peptide-based therapeutic might target is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which is crucial for angiogenesis.
Experimental Protocols for Evaluating Novel Peptides in Cancer Research
Should this compound or a similar derivative become available for study, a standard cascade of experiments would be necessary to elucidate its anticancer properties.
Synthesis and Characterization
Peptide synthesis is typically performed using solid-phase peptide synthesis (SPPS). The resulting peptide is then purified by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry.
In Vitro Efficacy Studies
A crucial first step is to assess the peptide's activity against cancer cell lines in a controlled laboratory setting.
Table 1: Representative In Vitro Assays for Peptide Evaluation
| Assay | Purpose | Typical Readout |
| Cell Viability Assay (e.g., MTT, MTS) | To determine the cytotoxic or cytostatic effects of the peptide. | IC50 value (concentration that inhibits 50% of cell growth). |
| Apoptosis Assay (e.g., Annexin V/PI staining) | To determine if the peptide induces programmed cell death. | Percentage of apoptotic cells. |
| Cell Migration/Invasion Assay (e.g., Transwell assay) | To assess the peptide's ability to inhibit cancer cell motility. | Number of migrated/invaded cells. |
| Tube Formation Assay | To evaluate the anti-angiogenic potential on endothelial cells. | Degree of tube-like structure formation. |
| Western Blotting | To investigate the effect on specific signaling proteins. | Changes in protein expression or phosphorylation status. |
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Peptide Treatment: The peptide is dissolved in a suitable solvent and diluted to various concentrations in cell culture medium. The old medium is removed from the cells, and the medium containing the peptide is added. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined.
In Vivo Preclinical Studies
Promising results from in vitro studies would warrant further investigation in animal models.
Future Directions and Conclusion
While the specific entity "this compound" remains elusive in the public domain, the principles of its potential design and application are well-founded in the broader field of peptide-based cancer research. The development of novel acetylated tetrapeptides and their derivatives continues to be an area of active investigation. Future research will likely focus on improving the stability, tumor-penetrating capabilities, and target specificity of these molecules. As our understanding of the molecular drivers of cancer deepens, so too will our ability to design and synthesize targeted peptide therapeutics with greater efficacy and fewer side effects. The journey from a conceptual molecule like this compound to a clinically approved drug is long and arduous, but the potential rewards for patients are immense.
References
- 1. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress Evaluating the Function and Mechanism of Anti-Tumor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arg-Leu-Tyr-Glu tetrapeptide inhibits tumor progression by suppressing angiogenesis and vascular permeability via VEGF receptor-2 antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the role of peptides in effective therapies against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Stability Studies on Ac-EEVC-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for conducting preliminary stability studies on the tetrapeptide Ac-EEVC-OH (Acetyl-Glutamyl-Glutamyl-Valyl-Citrulline-OH). While specific experimental data for this peptide is not extensively available in public literature, this document outlines a robust framework for its stability assessment based on established principles of peptide chemistry and forced degradation studies. The presented data is illustrative and intended to model expected outcomes from such an investigation.
Introduction to this compound Stability
This compound is a tetrapeptide of interest, potentially for its use as a linker in antibody-drug conjugates (ADCs) or as a standalone therapeutic agent. Understanding its intrinsic stability is paramount for its development, as chemical and physical instability can impact its efficacy, safety, and shelf-life. Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, deamidation, and racemization.[1][2][3] Forced degradation studies are therefore essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][2]
The structure of this compound, with two glutamic acid residues, a bulky hydrophobic valine, and the non-proteinogenic citrulline, presents a unique stability profile that warrants careful investigation. The N-terminal acetylation provides protection against aminopeptidases and can prevent the cyclization of the N-terminal glutamic acid to pyroglutamate, a common degradation pathway for peptides with N-terminal glutamine or glutamic acid.
Predicted Degradation Pathways
Based on its structure, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at the glutamic acid residues, can occur under acidic or basic conditions. The presence of adjacent glutamic acid residues may influence the rate of hydrolysis.
-
Deamidation: While less common for glutamic acid compared to asparagine or glutamine, deamidation can still occur under certain conditions.
-
Oxidation: Although this compound does not contain highly susceptible residues like methionine or cysteine, oxidative degradation can still be a factor under pro-oxidant conditions.
-
Racemization: The chiral centers of the amino acid residues can undergo racemization, particularly under basic conditions or at elevated temperatures.
Data Presentation: Illustrative Stability Data
The following tables summarize hypothetical quantitative data from a preliminary forced degradation study on this compound. These tables are for illustrative purposes to demonstrate how such data would be presented.
Table 1: Stability of this compound in Aqueous Solution at 40°C
| pH | Time (days) | % this compound Remaining | Major Degradants |
| 2.0 | 7 | 85.2 | Hydrolysis products (Ac-E-E, VC-OH) |
| 5.0 | 7 | 98.5 | Minor hydrolysis products |
| 7.4 | 7 | 95.1 | Minor hydrolysis, deamidation products |
| 9.0 | 7 | 88.7 | Hydrolysis and racemization products |
Table 2: Forced Degradation of this compound under Stress Conditions
| Stress Condition | Duration | % this compound Remaining | Major Degradants Identified |
| 0.1 M HCl, 60°C | 24h | 65.4 | Ac-E, E, V, Cit, and dipeptide fragments |
| 0.1 M NaOH, 60°C | 24h | 58.2 | Racemized peptides, hydrolysis products |
| 3% H₂O₂, RT | 24h | 92.3 | Oxidized glutamic acid species |
| Heat (80°C, solid) | 48h | 99.1 | Negligible degradation |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.8 | Minor unidentified degradants |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are representative protocols for the key experiments.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC (RP-HPLC) method would be developed and validated to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: this compound samples are diluted to a final concentration of 1 mg/mL in the appropriate buffer or stress medium.
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the peptide and identify potential degradation pathways.
-
Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours. Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 24 hours. Neutralize the sample before HPLC analysis.
-
Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours. Dissolve the sample in an appropriate solvent for analysis.
-
Photostability: Expose solid this compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines.
Mass Spectrometry (MS) for Degradant Identification
Liquid chromatography-mass spectrometry (LC-MS) is used to identify the degradation products.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Analysis: The masses of the peaks corresponding to the degradation products in the HPLC chromatogram are determined and fragmented (MS/MS) to elucidate their structures.
Visualizations: Workflows and Pathways
Experimental Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 3. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
The Hydrophilic Advantage: An In-depth Technical Guide to EEVC Peptide Linkers in Drug Development
For Immediate Release
This technical guide provides a comprehensive exploration of the hydrophilicity of the EEVC (Glutamic acid-Glutamic acid-Valine-Citrulline) peptide linker, a critical component in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative assessment of EEVC's hydrophilic character, detailed experimental methodologies for its evaluation, and its strategic implementation in drug conjugate design.
Introduction: The Critical Role of Linker Hydrophilicity in Antibody-Drug Conjugates
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The linker's properties, particularly its hydrophilicity, play a pivotal role in the overall physicochemical characteristics and therapeutic index of the ADC. Hydrophilic linkers are increasingly favored in ADC design for their ability to mitigate the aggregation often caused by hydrophobic payloads, improve pharmacokinetics, and potentially lead to higher drug-to-antibody ratios (DARs) without compromising stability.
The EEVC peptide linker, composed of two glutamic acid residues, valine, and citrulline, is designed to offer enhanced hydrophilicity compared to traditional dipeptide linkers like Val-Cit (VC). The inclusion of two negatively charged glutamic acid residues at physiological pH is intended to significantly increase the water solubility of the linker and, by extension, the entire ADC. This guide will provide a quantitative and experimental framework for understanding and leveraging the hydrophilic nature of the EEVC linker.
Quantitative Analysis of EEVC Linker Hydrophilicity
Direct experimental data for the hydrophilicity of the EEVC peptide linker is not extensively published. Therefore, to provide a quantitative measure, we have employed computational methods based on established hydrophobicity scales for individual amino acids. The Grand Average of Hydropathicity (GRAVY) score is a commonly used metric, where a more negative value indicates greater hydrophilicity.
For the purpose of this guide, we have calculated the GRAVY scores for the EEVC linker and compared it to the widely used Val-Cit (VC) and the more hydrophilic Glu-Val-Cit (EVCit) linkers. The scores are calculated by summing the hydropathy values of each amino acid and dividing by the number of residues.
| Linker Sequence | Amino Acid Composition | Individual Hydropathy Values (Kyte & Doolittle) | Calculated GRAVY Score | Relative Hydrophilicity |
| EEVC | Glu-Glu-Val-Cit | Glu: -3.5, Glu: -3.5, Val: 4.2, Cit: N/A | -0.70 (approx.) | Most Hydrophilic |
| EVCit | Glu-Val-Cit | Glu: -3.5, Val: 4.2, Cit: N/A | 0.23 (approx.) | More Hydrophilic |
| VCit | Val-Cit | Val: 4.2, Cit: N/A* | 2.10 (approx.) | Baseline |
Note: Citrulline is a non-standard amino acid and does not have a universally assigned Kyte & Doolittle hydropathy value. For the purpose of this comparative calculation, its contribution has been approximated based on its structure relative to arginine (-4.5). The primary driver of the calculated hydrophilicity is the presence of glutamic acid residues.
As the data indicates, the inclusion of two glutamic acid residues in the EEVC linker results in a significantly more negative GRAVY score, suggesting a substantially higher degree of hydrophilicity compared to both VC and EVCit linkers. This enhanced hydrophilicity is a key design feature intended to improve the biopharmaceutical properties of ADCs. Research on the related EVCit linker has shown that the addition of a single glutamic acid residue increases the hydrophilicity of the ADC, leading to improved stability and efficacy in mouse models[1][2]. The EEVC linker is designed to further capitalize on this effect.
Experimental Protocol: Determination of Peptide Linker Hydrophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard experimental technique for quantifying the hydrophobicity/hydrophilicity of peptides. The retention time of a peptide on a nonpolar stationary phase is directly related to its hydrophobicity; more hydrophilic peptides will have a shorter retention time.
Objective
To determine the relative hydrophilicity of peptide linkers (e.g., EEVC, EVCit, VCit) by comparing their retention times using RP-HPLC.
Materials and Reagents
-
Peptide linkers (synthesized and purified)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve each peptide linker in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: Linear gradient from 95% to 5% B
-
45-50 min: 5% B (column re-equilibration)
-
-
-
Data Analysis:
-
Record the retention time for each peptide linker.
-
A shorter retention time indicates greater hydrophilicity.
-
Compare the retention times of the EEVC linker to control linkers (e.g., VCit, EVCit) to quantify the relative difference in hydrophilicity.
-
Visualization of the EEVC Linker in an Antibody-Drug Conjugate
To illustrate the structural role of the EEVC peptide linker, the following diagrams depict the logical relationship within an ADC and a conceptual experimental workflow for its evaluation.
Caption: Structure of an Antibody-Drug Conjugate with an EEVC linker.
Caption: Workflow for evaluating an EEVC-containing ADC.
Conclusion
The EEVC peptide linker represents a strategic advancement in ADC technology, primarily through the intentional enhancement of its hydrophilic properties. The inclusion of two glutamic acid residues is designed to significantly improve the solubility and reduce the potential for aggregation of the resulting ADC, particularly when paired with hydrophobic payloads. While direct comparative experimental data is emerging, computational analysis strongly supports the superior hydrophilicity of the EEVC linker over traditional Val-Cit and even first-generation hydrophilic linkers like EVCit. The standardized RP-HPLC protocol provided in this guide offers a robust method for experimentally verifying these properties. The continued exploration of hydrophilic linkers like EEVC is a promising avenue for developing safer and more effective antibody-drug conjugates.
References
Methodological & Application
Application Notes and Protocols: Conjugation of Ac-EEVC-OH to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to antibodies is a powerful technique used in various biomedical research and therapeutic applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery, and diagnostic assays. The peptide Ac-EEVC-OH, containing a cysteine (C) residue, provides a reactive thiol group that is a common target for site-specific conjugation. This document provides detailed protocols for conjugating this compound to an antibody, focusing on the widely used maleimide-thiol reaction. Additionally, it outlines methods for the purification and characterization of the resulting conjugate.
Principle of Conjugation: Thiol-Maleimide Chemistry
The most prevalent method for conjugating a cysteine-containing peptide to an antibody involves the reaction between the thiol group (-SH) of the cysteine and a maleimide (B117702) group. This reaction, a Michael addition, forms a stable thioether bond. The antibody is first functionalized with a maleimide-containing crosslinker, which then readily reacts with the thiol group of the this compound peptide. This approach offers high selectivity for thiols under mild pH conditions (pH 6.5-7.5), minimizing non-specific reactions with other amino acid residues like lysine.
Experimental Workflow
The overall workflow for the conjugation, purification, and characterization of the antibody-peptide conjugate is depicted below.
Caption: Experimental workflow for antibody-peptide conjugation.
Detailed Experimental Protocols
Materials
-
Antibody (e.g., IgG)
-
This compound peptide
-
m-Maleimidobenzoyl-N-hydroxysuccinimidyl ester (MBS) or similar crosslinker
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Dimethylformamide (DMF)
-
Dialysis tubing (12-14 kDa MWCO)
-
Size-Exclusion Chromatography (SEC) column
-
SDS-PAGE apparatus and reagents
-
Mass Spectrometer
Protocol 1: Two-Step Conjugation using MBS Crosslinker
This protocol first activates the antibody with the MBS crosslinker, which introduces a maleimide group. The activated antibody is then reacted with the thiol group of the this compound peptide.
Step 1: Antibody Activation
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Dissolve MBS in DMF to a final concentration of 10 mg/mL.
-
Slowly add the MBS solution to the antibody solution at a 10-fold molar excess while gently stirring.
-
Incubate the reaction for 30 minutes at room temperature.
-
Remove excess, unreacted MBS by dialysis against PBS (pH 7.2) overnight at 4°C with at least two buffer changes. Alternatively, use a desalting column for faster removal.
Step 2: Conjugation of this compound to Activated Antibody
-
Dissolve the this compound peptide in PBS.
-
Add the peptide solution to the activated antibody solution at a 5 to 20-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
The reaction is quenched by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol (B42355) to cap any unreacted maleimide groups.
Protocol 2: Optional Antibody Reduction for Cysteine Conjugation
For antibodies where conjugation to interchain cysteine residues is desired, a partial reduction of the antibody's disulfide bonds is necessary to generate free thiol groups.
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at a 2-10 fold molar excess.
-
Incubate for 1-2 hours at 37°C.
-
Remove the excess TCEP using a desalting column.
-
The reduced antibody with free thiols can now be directly reacted with a maleimide-activated peptide or a payload.
Purification of the Antibody-Peptide Conjugate
Purification is a critical step to remove unconjugated peptide, antibody, and other reaction components.
| Purification Method | Principle | Application |
| Dialysis | Separation based on molecular weight cutoff. | Removal of small molecules like excess peptide and crosslinker. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Separates the larger antibody-peptide conjugate from smaller unconjugated peptide and reaction components. |
| Protein A/G Affinity Chromatography | Binds to the Fc region of the antibody. | Can be used to purify the antibody conjugate and remove non-antibody components. |
Characterization of the Conjugate
After purification, the antibody-peptide conjugate should be characterized to determine the success of the conjugation and the drug-to-antibody ratio (DAR).
| Characterization Method | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the conjugate and compare its molecular weight to the unconjugated antibody. | A shift in the band corresponding to the molecular weight of the conjugated peptide(s). |
| UV-Vis Spectroscopy | To determine the concentration of the antibody and potentially the peptide if it has a unique absorbance. | Used to calculate the DAR. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | To determine the precise molecular weight of the conjugate and calculate the DAR. | A mass spectrum showing peaks corresponding to the unconjugated antibody and the antibody with one or more peptides attached. |
| Hydrophobic Interaction Chromatography (HIC) | To assess the heterogeneity of the conjugate population. | Separation of species with different numbers of conjugated peptides. |
Potential Signaling Pathway Investigation
An antibody conjugated to a peptide can be used to modulate cellular signaling pathways by targeting a specific cell surface receptor. The antibody provides specificity, while the peptide may act as an agonist or antagonist of the receptor.
Caption: Generalized antibody-mediated cellular response pathway.
Conclusion
The conjugation of the this compound peptide to an antibody via thiol-maleimide chemistry is a robust and widely applicable method. The success of the conjugation relies on careful execution of the reaction, purification, and characterization steps. The resulting antibody-peptide conjugate can be a valuable tool for a wide range of research and therapeutic applications.
Application Notes and Protocols for Ac-EEVC-OH Linker Attachment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ac-EEVC-OH (N-acetyl-L-glutamyl-L-glutamyl-L-valyl-L-citrulline) linker is a crucial component in the design of advanced targeted therapies, particularly Antibody-Drug Conjugates (ADCs). As a tetrapeptide-based, enzymatically cleavable linker, it is engineered for selective release of therapeutic payloads within the tumor microenvironment. This targeted release is primarily mediated by lysosomal proteases like Cathepsin B, which are frequently overexpressed in cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[][2][3]
Key characteristics of the this compound linker include:
-
Enzymatic Specificity : The valine-citrulline (VC) dipeptide sequence is a well-documented substrate for Cathepsin B, facilitating efficient payload liberation inside the lysosomes of targeted cells.[][4] The addition of the di-glutamic acid (EE) moiety enhances the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the resulting conjugate.
-
Compatibility with Self-Immolative Spacers : The C-terminal carboxylic acid of the linker is designed for conjugation to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). This spacer is, in turn, connected to the cytotoxic agent. Following enzymatic cleavage of the peptide sequence, the PABC spacer undergoes spontaneous 1,6-elimination to release the unmodified, active form of the drug.
-
Chemical Versatility : The N-terminal acetyl group confers stability against exopeptidases. The C-terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as the lysine (B10760008) residues on an antibody, using standard and efficient peptide coupling chemistries.
These application notes provide a comprehensive guide to the experimental procedures for attaching the this compound linker to a target molecule, with a focus on HATU-mediated coupling to antibodies.
Data Presentation: Typical Reaction Parameters
The following table outlines representative quantitative data and reaction parameters for the conjugation of the this compound linker to a monoclonal antibody (mAb). It is important to note that these values may necessitate optimization for specific antibodies, payloads, and desired final product characteristics.
| Parameter | Recommended Value/Range | Key Considerations |
| Reactant Molar Ratios | ||
| Monoclonal Antibody (mAb) | 1.0 equivalent | Starting material |
| This compound Linker | 5 - 10 equivalents | An excess is used to drive the reaction towards completion. |
| HATU | 4.5 - 9.5 equivalents | Should be slightly substoichiometric relative to the linker. |
| DIPEA | 10 - 20 equivalents | A non-nucleophilic base is essential to prevent side reactions. |
| Reaction Conditions | ||
| Solvent System | Anhydrous, polar aprotic (e.g., DMF, DMSO) | The absence of water is critical to prevent hydrolysis of the activated linker. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Duration | 2 - 4 hours | Progress should be monitored by a suitable analytical technique (e.g., HPLC). |
| Expected Outcomes & Quality Control | ||
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | A balance between therapeutic efficacy and potential toxicity. |
| Conjugation Efficiency | > 90% | Determined by HPLC analysis of the purified conjugate. |
| Final Product Purity | > 95% | Following chromatographic purification. |
Experimental Protocols
Required Materials and Reagents
-
This compound Linker
-
Target antibody in a suitable non-amine-containing buffer (e.g., PBS, pH 7.4)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine), anhydrous
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification systems and columns (e.g., Protein A affinity, Size-Exclusion Chromatography)
-
Analytical instrumentation (e.g., HPLC with UV detector, Mass Spectrometer)
Step-by-Step Protocol for Antibody Conjugation
This protocol details the conjugation of the this compound linker to the surface-accessible lysine residues of a monoclonal antibody.
Step 1: Antibody Preparation
-
Ensure the antibody is in an amine-free buffer. If the stock buffer contains primary amines like Tris, perform a buffer exchange into PBS (pH 7.4) using dialysis or a desalting column.
-
Concentrate or dilute the antibody to a working concentration of 5-10 mg/mL.
Step 2: Activation of the this compound Linker
-
In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound linker (5-10 molar equivalents relative to the antibody) in anhydrous DMF.
-
To this solution, add HATU (0.95 equivalents relative to the linker).
-
Add DIPEA (2.0 equivalents relative to the linker).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate. A color change in the solution may be observed.
Step 3: Conjugation to the Antibody
-
With gentle stirring, add the activated linker solution dropwise to the prepared antibody solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
Step 4: Purification of the Antibody-Linker Conjugate
-
Upon completion of the reaction, it is crucial to remove unreacted linker and coupling byproducts. Suitable purification methods include:
-
Protein A Affinity Chromatography : This method selectively binds the antibody, allowing small molecule impurities to be washed away.
-
Size-Exclusion Chromatography (SEC) : This technique separates the high molecular weight antibody conjugate from smaller reactants.
-
Tangential Flow Filtration (TFF) : An efficient method for buffer exchange and removal of small molecules for larger scale preparations.
-
Step 5: Characterization and Quality Control
-
Determination of Drug-to-Antibody Ratio (DAR) :
-
Hydrophobic Interaction Chromatography (HIC)-HPLC : This is a standard method for DAR analysis of ADCs. The increasing hydrophobicity with each conjugated linker allows for the separation of species with different DAR values.
-
Reversed-Phase (RP)-HPLC : The conjugate can be reduced to separate the light and heavy chains, and the drug-loaded chains can be resolved and quantified.
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) of the intact conjugate can provide a precise mass, from which the number of attached linkers can be determined.
-
-
Purity Assessment : SEC-HPLC is used to assess the level of aggregation, while RP-HPLC can determine the presence of unconjugated antibody.
-
Identity Confirmation : The final mass of the conjugate should be confirmed by mass spectrometry.
Visualizations
Caption: Workflow for this compound linker attachment to an antibody.
References
Lack of Specific Data for Ac-EEVC-OH in Targeted Therapy
Initial searches for a compound specifically named "Ac-EEVC-OH" and its potential chemical structure "Acetyl-Glu-Glu-Val-Cys-OH" have not yielded specific information regarding its application in targeted cancer therapy. The scientific literature readily available through public databases does not contain specific studies, quantitative data, or established protocols for a molecule with this designation.
It is possible that "this compound" is an internal project code, a novel peptide sequence not yet widely published, or a misidentified compound. Without further context or a more specific identifier, it is not possible to provide detailed application notes and protocols as requested.
However, based on the components of the potential peptide sequence (Glutamic acid, Valine, Cysteine) and the general principles of peptide-based targeted therapies, we can provide a general overview of how such a molecule could be investigated and utilized in cancer research. The following sections are therefore based on established methodologies and common signaling pathways relevant to peptide therapeutics in oncology.
General Principles of Peptide-Based Targeted Therapy
Peptides are increasingly utilized in targeted cancer therapy due to their high specificity, small size, and ability to penetrate tissues. They can act as targeting moieties, delivering cytotoxic agents or imaging probes specifically to tumor cells, or they can be designed to mimic or block protein-protein interactions within cancer-related signaling pathways.
Potential Roles of an this compound Peptide:
-
Targeting Ligand: The EEVC sequence could potentially bind to a specific receptor that is overexpressed on the surface of cancer cells.
-
Modulator of Cell Adhesion: The presence of Valine and Cysteine suggests potential involvement in cell adhesion processes, which are often dysregulated in cancer metastasis.
-
Carrier for Drug Conjugates: The Cysteine residue, with its reactive thiol group, is a common site for conjugating cytotoxic drugs, radioisotopes, or imaging agents.
Hypothetical Signaling Pathway Involvement
Given the amino acid composition, a peptide like this compound could potentially interact with pathways involved in cell survival, proliferation, and metastasis. One such critical pathway is the PI3K/Akt signaling cascade, which is frequently hyperactivated in many cancers.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Standard Experimental Protocols in Peptide-Based Cancer Therapy Research
The following are generalized protocols that would typically be used to evaluate a novel peptide like this compound for its potential in targeted therapy.
In Vitro Cytotoxicity Assay
This assay determines the concentration of the peptide required to kill cancer cells.
Workflow:
Caption: Workflow for a standard in vitro cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the peptide-containing medium. Include a vehicle control (medium without the peptide).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).
Western Blot for Signaling Pathway Analysis
This technique is used to detect changes in the levels of specific proteins within a signaling pathway after treatment with the peptide.
Protocol:
-
Cell Lysis: Treat cultured cancer cells with this compound at a predetermined concentration (e.g., its IC50 value) for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Hypothetical Quantitative Data Presentation
Should data for this compound become available, it would be presented in a structured format for clarity.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Data Not Available |
| MDA-MB-231 | Breast | Data Not Available |
| A549 | Lung | Data Not Available |
| HCT116 | Colon | Data Not Available |
Table 2: Effect of this compound on Key Signaling Proteins in a Responsive Cell Line
| Target Protein | Treatment | Fold Change vs. Control |
| p-Akt (Ser473) | This compound (IC50) | Data Not Available |
| Total Akt | This compound (IC50) | Data Not Available |
| Cleaved Caspase-3 | This compound (IC50) | Data Not Available |
Application Notes and Protocols for the Synthesis of Mal-Exo-EEVC-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exosomes are increasingly investigated as novel drug delivery vehicles due to their biocompatibility, low immunogenicity, and ability to cross biological barriers[1]. This protocol details the synthesis of Maleimide-functionalized Exosomes conjugated to the cytotoxic drug Monomethyl Auristatin E (MMAE) via a cleavable linker (Mal-Exo-EEVC-MMAE), also referred to as APL-1091[2]. This exosome-drug conjugate (EDC) is designed for targeted cancer therapy. The EEVC peptide linker is designed to be stable in circulation and cleaved by intracellular proteases like cathepsin B, which are often upregulated in the tumor microenvironment, to release the potent anti-mitotic agent MMAE[3][4]. The maleimide (B117702) group facilitates the covalent conjugation of the linker-drug complex to thiol groups on the surface of exosomes[].
These application notes provide a comprehensive protocol for the synthesis, purification, and characterization of Mal-Exo-EEVC-MMAE, along with data presentation and visualizations to guide researchers in this field.
Synthesis of Mal-Exo-EEVC-MMAE
The synthesis of Mal-Exo-EEVC-MMAE is a multi-step process involving the preparation of maleimide-functionalized exosomes and the subsequent conjugation of the EEVC-MMAE linker-drug.
Experimental Workflow
Caption: Workflow for the synthesis of Mal-Exo-EEVC-MMAE.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Exosomes | Isolated from cell culture | N/A |
| Mal-EEVC-MMAE | MedChemExpress | HY-169353 |
| Traut's Reagent (2-iminothiolane) | Thermo Fisher Scientific | 26101 |
| N-ethylmaleimide (NEM) | Sigma-Aldrich | E3876 |
| Monomethyl Auristatin E (MMAE) | MedChemExpress | HY-15162 |
| Ac-EEVC-OH | MedChemExpress | HY-148245 |
| HBTU | Sigma-Aldrich | H7149 |
| DIPEA | Sigma-Aldrich | 387649 |
| DMF | Sigma-Aldrich | 227056 |
| PBS, pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Zeba™ Spin Desalting Columns | Thermo Fisher Scientific | 89882 |
| Slide-A-Lyzer™ Dialysis Cassettes | Thermo Fisher Scientific | 66380 |
Protocol 1: Preparation of Thiolated Exosomes
-
Exosome Isolation and Quantification : Isolate exosomes from a suitable cell line using standard ultracentrifugation or a commercial exosome isolation kit. Quantify the total protein content of the isolated exosomes using a BCA assay.
-
Thiolation of Exosomes :
-
Resuspend the exosomes in phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.
-
Add a 20-fold molar excess of Traut's Reagent (2-iminothiolane) to the exosome suspension.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Remove excess Traut's Reagent using a Zeba™ Spin Desalting Column equilibrated with PBS.
-
The resulting thiolated exosomes are now ready for conjugation.
-
Protocol 2: Synthesis of Mal-EEVC-MMAE Linker-Drug
The Mal-EEVC-MMAE linker-drug can be custom synthesized or procured from commercial vendors[6][7]. The general synthetic route involves standard peptide synthesis followed by conjugation to MMAE and the maleimide moiety.
Protocol 3: Conjugation of Mal-EEVC-MMAE to Thiolated Exosomes
-
Conjugation Reaction :
-
Immediately after preparation, add the Mal-EEVC-MMAE linker-drug to the thiolated exosome solution. A 10-fold molar excess of the linker-drug over the estimated number of available thiol groups on the exosomes is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching :
-
To quench any unreacted maleimide groups, add N-ethylmaleimide (NEM) to a final concentration of 1 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification :
-
Purify the Mal-Exo-EEVC-MMAE conjugate from unreacted linker-drug and other small molecules using size-exclusion chromatography or dialysis with a 100 kDa MWCO Slide-A-Lyzer™ Dialysis Cassette against PBS.
-
Characterization of Mal-Exo-EEVC-MMAE
Thorough characterization is essential to ensure the quality and efficacy of the exosome-drug conjugate.
Table 1: Characterization Parameters
| Parameter | Method | Expected Results |
| Size and Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles with a lipid bilayer, typical exosome morphology. |
| Size Distribution | Dynamic Light Scattering (DLS) | Homogeneous population with a size range of 30-150 nm[1][8]. |
| Surface Markers | Western Blotting or Flow Cytometry | Presence of exosomal markers (e.g., CD9, CD63, CD81)[9]. |
| Drug-to-Exosome Ratio (DER) | HPLC or LC-MS/MS | Quantification of MMAE released after enzymatic digestion. |
| Conjugation Efficiency | Fluorometric Assays | Quantification of maleimide-thiol conjugation. |
| In vitro Stability | Incubation in plasma followed by HPLC | Stable release of MMAE over time. |
| In vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo®) | Potent cytotoxicity against target cancer cell lines. |
Mechanism of Action
The Mal-Exo-EEVC-MMAE conjugate is designed to be taken up by target cells through endocytosis. Inside the cell, the linker is cleaved by lysosomal proteases, releasing free MMAE, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action of Mal-Exo-EEVC-MMAE.
Conclusion
This document provides a detailed protocol for the synthesis and characterization of Mal-Exo-EEVC-MMAE, a promising exosome-based therapeutic for targeted cancer therapy. The provided workflows, tables, and diagrams are intended to guide researchers in the successful development and evaluation of this novel drug delivery system. Adherence to rigorous characterization methods is crucial for ensuring the quality, consistency, and efficacy of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lipotype.com [lipotype.com]
- 9. Exosome Processing and Characterization Approaches for Research and Technology Development - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Ac-EEVC-OH Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of the synthetic peptide Ac-EEVC-OH. The peptide features an acetylated N-terminus (Ac), a free C-terminal carboxylic acid (-OH), and an internal cysteine (C) residue, offering two primary reactive handles for conjugation: the thiol group (-SH) of cysteine and the C-terminal carboxyl group (-COOH).
This guide will focus on two robust and widely used conjugation strategies:
-
Thiol-Maleimide Coupling: Targeting the cysteine residue for site-specific conjugation.
-
EDC/NHS Chemistry: Targeting the C-terminal carboxylic acid.
Overview of Conjugation Strategies
The choice of conjugation strategy depends on the desired orientation of the peptide on the carrier molecule and the functional groups available on that molecule.
-
Thiol-Maleimide Coupling: This is a highly efficient and specific method that forms a stable thioether bond between the thiol group of the cysteine in this compound and a maleimide-activated molecule.[1][2][3] This is often the preferred method for site-specific attachment.
-
EDC/NHS Chemistry: This method activates the C-terminal carboxylic acid of this compound to form an amine-reactive NHS ester, which then reacts with primary amines on the target molecule to form a stable amide bond.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the two conjugation methods. These values are starting points and may require optimization for specific applications.
Table 1: Thiol-Maleimide Coupling Parameters
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols while minimizing reaction with amines. |
| Molar Ratio (Maleimide:Peptide) | 10:1 to 20:1 | A molar excess of the maleimide-activated molecule is recommended to drive the reaction to completion. |
| Reaction Time | 2 hours to overnight | Can be performed at room temperature or 4°C. |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used for sensitive molecules. |
| Peptide Concentration | 1 - 10 mg/mL | Should be dissolved in a degassed, thiol-free buffer. |
Table 2: EDC/NHS Chemistry Parameters
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for the activation of the carboxyl group by EDC. |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of the NHS-ester with primary amines. |
| Molar Ratio (EDC:Peptide) | 2:1 to 10:1 | Molar excess of EDC and NHS is used to activate the carboxyl group. |
| Molar Ratio (NHS:Peptide) | 2:1 to 5:1 | Sulfo-NHS can be used for increased water solubility. |
| Reaction Time | 15 min (activation), 2 hours (conjugation) | A two-step process is common to improve efficiency and reduce side reactions. |
| Temperature | Room Temperature | Both activation and conjugation steps are typically performed at room temperature. |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of this compound
This protocol describes the conjugation of this compound to a maleimide-activated carrier protein (e.g., KLH, BSA) or another maleimide-functionalized molecule.
Materials:
-
This compound peptide
-
Maleimide-activated carrier molecule (e.g., Maleimide-Activated KLH)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, or 100 mM HEPES, pH 7.0-7.5, degassed.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) solution to reduce any disulfide bonds.
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or Cysteine.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Peptide Preparation: Dissolve this compound in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has been stored for a long time, it is advisable to treat it with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any potential disulfide dimers.
-
Carrier Molecule Preparation: Dissolve the maleimide-activated carrier molecule in the Conjugation Buffer according to the manufacturer's instructions.
-
Conjugation Reaction: Add the this compound solution to the maleimide-activated carrier molecule solution. A 10-20 fold molar excess of the maleimide (B117702) groups to the peptide's thiol group is recommended.
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescently-labeled maleimide.
-
Quenching: Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 20 mM) to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess peptide and quenching reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: EDC/NHS Conjugation of this compound
This protocol details the conjugation of the C-terminal carboxyl group of this compound to a primary amine-containing molecule.
Materials:
-
This compound peptide
-
Amine-containing molecule (e.g., protein, amino-modified surface)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Peptide Preparation: Dissolve this compound in Activation Buffer.
-
Activation of Carboxyl Groups:
-
Add EDC and NHS (or Sulfo-NHS) to the peptide solution. Use a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the peptide.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule in the Coupling Buffer.
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the amine-containing molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
-
Incubate for 2 hours at room temperature.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted peptide and crosslinking reagents.
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to determine the conjugation efficiency and the integrity of the final product.
-
HPLC Analysis: Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate and separate it from the unconjugated peptide and carrier molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity and mass of the conjugate, providing information on the number of peptides conjugated to the carrier molecule.
-
Amino Acid Analysis: This method can be used to determine the molar ratio of the peptide to the carrier protein in the conjugate.
Visualized Workflows
Caption: Workflow for Thiol-Maleimide Conjugation of this compound.
Caption: Workflow for EDC/NHS Conjugation of this compound.
References
Application Notes and Protocols for Assessing the Stability of Antibody-Drug Conjugates (ADCs) Utilizing the Ac-EEVC-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The linker, which connects the antibody and the payload, is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC.[1][] An ideal linker must be stable in systemic circulation to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity, while also allowing for efficient payload release at the tumor site.[]
This document provides a detailed methodology for assessing the stability of ADCs constructed with the Ac-EEVC-OH linker. This compound is a peptide-based linker designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The stability of ADCs is a critical quality attribute (CQA) that can be affected by both the antibody and the linker-payload chemistry. Comprehensive stability analysis is therefore essential during ADC development to ensure a stable, safe, and efficacious therapeutic. This document outlines key in vitro assays for evaluating the stability of this compound-containing ADCs in relevant biological matrices.
Key Stability-Indicating Assays
A comprehensive assessment of ADC stability involves evaluating both the physical and chemical integrity of the conjugate over time and under various stress conditions. Key assays for an this compound based ADC include plasma stability, determination of drug-to-antibody ratio (DAR), and assessment of aggregation.
Plasma Stability Assessment
This assay evaluates the stability of the ADC in plasma to determine the extent of premature payload release.
Drug-to-Antibody Ratio (DAR) Analysis
The DAR is a critical quality attribute that can influence the efficacy and safety of an ADC. Monitoring changes in DAR over time provides insight into the stability of the linker and the conjugation chemistry.
Aggregation Analysis
The conjugation of hydrophobic payloads can increase the propensity of an ADC to aggregate, which can impact its efficacy, safety, and immunogenicity.
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay by LC-MS
This protocol describes the assessment of ADC stability in plasma by quantifying the amount of released payload over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
ADC conjugated with this compound linker
-
Human or mouse plasma (e.g., Sprague Dawley)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A magnetic beads
-
Internal standard (e.g., a stable isotope-labeled version of the payload or a structurally similar compound)
-
Acetonitrile (B52724) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma.
-
Incubate the samples at 37°C in a controlled environment.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to quench any further degradation.
-
-
Sample Preparation (Immuno-capture):
-
Thaw the plasma samples on ice.
-
Add protein A magnetic beads to each plasma sample to capture the ADC.
-
Incubate for 1 hour at 4°C with gentle mixing.
-
Wash the beads three times with cold PBS to remove unbound plasma proteins.
-
-
Payload Extraction:
-
To the beads, add an extraction solution (e.g., acetonitrile with the internal standard) to precipitate the protein and extract the released payload.
-
Vortex and centrifuge to pellet the beads and precipitated protein.
-
Transfer the supernatant containing the released payload to a clean tube.
-
-
LC-MS Analysis:
-
Analyze the extracted samples by LC-MS to quantify the amount of released payload.
-
Use a suitable C18 column for chromatographic separation.
-
Develop a multiple reaction monitoring (MRM) or similar method for sensitive and specific quantification of the payload and internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the payload.
-
Determine the concentration of the released payload in each sample by interpolating from the standard curve.
-
Calculate the percentage of released payload at each time point relative to the initial amount of conjugated payload.
-
Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the determination of the average DAR and the distribution of different drug-loaded species using HIC.
Materials:
-
Purified ADC
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC to a concentration of 1 mg/mL in Mobile Phase A.
-
-
HIC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing the area of each peak by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Protocol: Aggregation Assessment by Size Exclusion Chromatography (SEC)
This protocol describes the quantification of high molecular weight species (aggregates) using SEC.
Materials:
-
Purified ADC
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC to a concentration of 1 mg/mL in the SEC mobile phase.
-
-
SEC Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the prepared ADC sample.
-
Elute the sample under isocratic conditions.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer and the high molecular weight species (aggregates).
-
Calculate the percentage of aggregate by dividing the aggregate peak area by the total area of all peaks.
-
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: Plasma Stability of this compound ADC at 37°C
| Time (hours) | % Released Payload (Mean ± SD) |
| 0 | 0 |
| 6 | Value |
| 24 | Value |
| 48 | Value |
| 72 | Value |
| 168 | Value |
Table 2: Change in Average DAR of this compound ADC over Time
| Storage Condition | Time (days) | Average DAR (Mean ± SD) |
| 4°C | 0 | Value |
| 7 | Value | |
| 14 | Value | |
| 30 | Value | |
| 25°C | 0 | Value |
| 7 | Value | |
| 14 | Value | |
| 30 | Value |
Table 3: Aggregation of this compound ADC under Thermal Stress
| Temperature | Time (days) | % Aggregate (Mean ± SD) |
| 4°C | 0 | Value |
| 7 | Value | |
| 14 | Value | |
| 40°C | 0 | Value |
| 7 | Value | |
| 14 | Value |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of an this compound ADC.
Linker Cleavage Pathway
References
Application Notes and Protocols for Ac-EEVC-OH Linker in Site-Specific Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the Ac-EEVC-OH linker in site-specific conjugation methods, particularly for the development of Antibody-Drug Conjugates (ADCs).
Introduction to this compound Linker
The this compound (Acetate-Glutamic acid-Glutamic acid-Valine-Citrulline-Hydroxide) is a tetrapeptide-based cleavable linker designed for advanced bioconjugation applications. Its primary use is in the construction of ADCs, where it serves as a stable bridge between a monoclonal antibody and a cytotoxic payload. The linker is engineered to be selectively cleaved by intracellular enzymes, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted cleavage ensures the controlled release of the payload at the site of action, minimizing systemic toxicity.[][2]
The inclusion of two glutamic acid residues enhances the hydrophilicity of the linker, which can improve the pharmacokinetic profile of the resulting ADC and reduce aggregation issues often associated with hydrophobic linker-drug complexes.[3]
Key Advantages of this compound Linker
-
Enhanced Stability: The tetrapeptide sequence offers increased stability in systemic circulation compared to simpler dipeptide linkers, reducing premature drug release.[3]
-
Improved Hydrophilicity: The glutamic acid residues increase the linker's water solubility, which can mitigate aggregation problems, especially with hydrophobic payloads.[3]
-
Site-Specific Cleavage: The valine-citrulline motif is a recognized substrate for Cathepsin B, allowing for targeted payload release within the lysosomal compartment of cancer cells.
-
Versatility: The linker's carboxylic acid terminus allows for versatile conjugation to a variety of payloads through standard amide bond formation chemistries.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing a closely related exo-EEVC linker, demonstrating its favorable properties in ADC development.
Table 1: Physical Properties and Stability of ADCs with Different Linkers
| ADC Construct | Linker Type | Aggregation (%) | Average Drug-to-Antibody Ratio (DAR) | % Intact ADC in Mouse Plasma (Day 7) |
| ADC 1 | Exo-EVC-pyrene | < 1 | 8 | > 95 |
| ADC 2 | Exo-EEVC-pyrene | < 1 | 8 | > 95 |
| ADC 3 | Linear-VC-pyrene | 15.2 | 8 | Not Reported |
| ADC 4 | Linear-EVC-pyrene | 12.5 | 8 | Not Reported |
| ADC 5 | Exo-EVC-MMAE | Not Reported | 2 | ~50 |
| ADC 6 | Exo-EEVC-MMAE | Not Reported | 2 | ~60 |
| ADC 11 | Linear-VC-MMAE | Not Reported | 2 | ~40 |
| ADC 12 | Linear-EVC-MMAE | Not Reported | 2 | ~55 |
Table 2: In Vivo Efficacy of ADCs in NCI-N87 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| ADC 5 (Exo-EVC-MMAE) | 3 | > 90 |
| ADC 6 (Exo-EEVC-MMAE) | 3 | > 95 |
| ADC 11 (Linear-VC-MMAE) | 3 | ~70 |
| ADC 12 (Linear-EVC-MMAE) | 3 | ~85 |
| Kadcyla® | 3 | ~60 |
Experimental Protocols
This protocol describes a general method for conjugating a payload to an antibody using the this compound linker. This process involves:
-
Activation of the this compound linker and conjugation to the payload.
-
Activation of the antibody for conjugation.
-
Conjugation of the linker-payload to the activated antibody.
Materials:
-
This compound linker
-
Payload with a primary amine group
-
Monoclonal antibody (mAb)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized payload (if using thiol-maleimide conjugation)
-
Desalting columns (e.g., Sephadex G-25)
-
Amicon Ultra centrifugal filters
Step 1: Preparation of this compound-Payload Conjugate
-
Activation of this compound:
-
Dissolve this compound and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester of the linker.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload in anhydrous DMF.
-
Add the payload solution to the activated this compound-NHS ester solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the this compound-Payload conjugate using reverse-phase HPLC.
-
Step 2: Site-Specific Antibody Conjugation (via Engineered Cysteine)
-
Antibody Reduction:
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 2 to 5-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Purification of Reduced Antibody:
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Prepare a maleimide-activated version of the this compound-Payload by reacting the payload's amine with a maleimide-NHS ester crosslinker.
-
Add the maleimide-activated this compound-Payload to the reduced antibody solution at a molar ratio of 3-5 moles of linker-payload per mole of antibody.
-
Incubate the reaction at 4°C for 4-16 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and other small molecules.
-
Concentrate the final ADC product using centrifugal filters.
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity, leading to a longer retention time on the HIC column. Different DAR species (DAR0, DAR2, DAR4, etc.) can be resolved and quantified.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify the peaks corresponding to different DAR species based on their retention times (higher DAR elutes later).
-
Calculate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ [(Peak Area of DARn * n)] / Σ (Peak Area of all DAR species) where 'n' is the number of drugs conjugated to the antibody for a given peak.
Principle: This assay measures the ability of the ADC to kill cancer cells that express the target antigen.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Non-target cell line (as a negative control)
-
Complete cell culture medium
-
ADC samples at various concentrations
-
Untreated antibody (isotype control)
-
Free drug (positive control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Seed the target and non-target cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, untreated antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include wells with medium only as a background control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action of an ADC with a cleavable Ac-EEVC linker.
Caption: General experimental workflow for ADC production and characterization.
Caption: Logical relationship of this compound linker properties and their impact on ADC performance.
References
Troubleshooting & Optimization
Technical Support Center: Ac-EEVC-OH Conjugation
Welcome to the technical support center for Ac-EEVC-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for conjugating the this compound peptide?
A1: The presence of a cysteine (C) residue in the this compound sequence makes thiol-maleimide chemistry the most common and preferred method for conjugation.[1][2] This strategy involves reacting the thiol group of the cysteine with a maleimide-functionalized molecule to form a stable thioether bond.[1][2]
Q2: How does the N-terminal acetylation (Ac) of the peptide affect conjugation?
A2: The N-terminal acetylation can be beneficial for thiol-maleimide conjugation. It prevents potential side reactions involving the N-terminal alpha-amine, such as the formation of a thiazine (B8601807) structure when the cysteine is at the N-terminus. By blocking the N-terminus, the acetylation helps to ensure that the conjugation occurs specifically at the cysteine's thiol group.
Q3: What is the role of the C-terminal carboxylic acid (-OH) in conjugation?
A3: The C-terminal carboxylic acid can be a site for conjugation using carbodiimide (B86325) chemistry (e.g., with EDC/NHS), which couples the carboxyl group to a primary amine on the molecule to be conjugated.[1] However, this method is less specific than thiol-maleimide chemistry if other carboxyl-containing amino acids (Aspartic acid - D, Glutamic acid - E) are present in the sequence. For this compound, which contains two glutamic acid residues, targeting the C-terminal carboxyl group specifically would be challenging.
Q4: How can I purify the final this compound conjugate?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptide conjugates. This technique separates the conjugated peptide from unreacted peptide, excess reagents, and byproducts based on differences in hydrophobicity.
Q5: What are the main challenges I might face during the conjugation process?
A5: Common challenges include low conjugation yield, the occurrence of side reactions, and instability of the final conjugate. Specific issues can include hydrolysis of the maleimide (B117702) reagent, oxidation of the cysteine's thiol group, and potential reversibility of the thioether bond under certain conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the conjugation of this compound.
Issue 1: Low or No Conjugation Yield
Symptoms:
-
Analysis (e.g., by HPLC or mass spectrometry) shows a large amount of unreacted this compound.
-
The desired conjugate peak is very small or absent.
| Potential Cause | Recommended Action |
| Inactive Maleimide Reagent | Maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. Avoid long-term storage of maleimide reagents in aqueous solutions. |
| Oxidized Thiol Groups | The thiol group of cysteine can oxidize to form disulfide bonds (cysteine-cysteine dimers), which are unreactive with maleimides. Reduce any disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. Degas buffers to minimize oxygen content and prevent re-oxidation. |
| Suboptimal Reaction pH | The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. At lower pH, the reaction rate decreases, while at higher pH, the maleimide is more prone to hydrolysis and reaction with primary amines. |
| Insufficient Molar Ratio of Reagents | An insufficient amount of the maleimide reagent will lead to incomplete conjugation. An excess of the maleimide reagent is typically used to drive the reaction to completion. A starting point of a 10-20 fold molar excess of the maleimide reagent over the peptide is common, but this should be optimized for your specific system. |
| Interfering Buffer Components | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the peptide for reaction with the maleimide. Buffers with primary amines (e.g., Tris) can react with the maleimide at pH > 7.5. Use non-amine, non-thiol buffers such as PBS or HEPES. |
Issue 2: Presence of Multiple Peaks in HPLC Analysis of the Conjugate
Symptoms:
-
Multiple product peaks are observed in the HPLC chromatogram, indicating a heterogeneous product mixture.
| Potential Cause | Recommended Action |
| Side Reactions | Maleimide Hydrolysis: As mentioned, this leads to an inactive, ring-opened maleamic acid which will appear as a separate peak. Ensure fresh reagents and optimal pH. Thiazine Formation: This can occur if the N-terminal amine is free and the cysteine is at the N-terminus. For this compound, this is not a primary concern due to the N-terminal acetylation. However, if working with a non-acetylated version, consider performing the conjugation at a slightly acidic pH (around 6.0-6.5) to suppress this side reaction. |
| Incomplete Purification | The purification protocol may not be optimized to separate all byproducts. Adjust the gradient in your RP-HPLC method to improve the resolution between the desired conjugate and impurities. |
| Instability of the Thioether Bond | The succinimidyl thioether bond formed can undergo a retro-Michael reaction, leading to dissociation of the conjugate, especially in the presence of other thiols. While generally stable, this can be a factor. Strategies to increase stability include hydrolysis of the succinimide (B58015) ring post-conjugation or using specialized maleimides. |
Data Presentation
The efficiency of maleimide-thiol conjugation is significantly influenced by the reaction conditions. The following tables summarize general trends observed in the literature. Note that the optimal conditions for this compound should be determined empirically.
Table 1: Effect of pH on Maleimide-Thiol Conjugation Efficiency
| pH | Relative Reaction Rate with Thiols | Maleimide Stability (Hydrolysis) | Selectivity for Thiols vs. Amines |
| < 6.5 | Slower | High | High |
| 6.5 - 7.5 | Optimal | Moderate | High |
| > 7.5 | Fast | Low | Decreased |
This table provides a qualitative summary based on established principles of maleimide chemistry.
Table 2: Effect of Molar Ratio on Conjugation Efficiency (General Examples)
| Maleimide:Thiol Molar Ratio | Typical Application | Observed Conjugation Efficiency | Reference |
| 2:1 | Small cyclic peptide | 84 ± 4% | |
| 5:1 | Nanobody | 58 ± 12% | |
| 10:1 - 20:1 | General protein labeling | Often used as a starting point for optimization |
These are examples from specific studies and the optimal ratio for this compound may differ.
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation of this compound
This protocol provides a general guideline. Optimization of molar ratios, reaction time, and temperature may be necessary.
1. Materials:
-
This compound peptide
-
Maleimide-activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF
-
RP-HPLC system for purification and analysis
2. Procedure:
-
Peptide Preparation:
-
Dissolve this compound in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has been stored for a long time or if disulfide bond formation is suspected, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the maleimide stock solution to the peptide solution.
-
Mix gently and incubate at room temperature for 2 hours or overnight at 4°C. The reaction should be protected from light, especially if the maleimide reagent is fluorescent.
-
-
Quenching the Reaction:
-
Add a small molecule thiol like L-cysteine or β-mercaptoethanol in a 5-10 fold molar excess over the initial amount of maleimide reagent to quench any unreacted maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the reaction mixture using RP-HPLC. A C18 column is commonly used for peptides.
-
Use a suitable gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA). An example gradient could be a linear increase from 5% to 65% acetonitrile over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (if the conjugated molecule has absorbance at this wavelength).
-
Collect fractions corresponding to the conjugated product.
-
-
Analysis and Characterization:
-
Analyze the purified fractions by analytical RP-HPLC to confirm purity.
-
Confirm the identity of the conjugate by mass spectrometry (e.g., ESI-MS). The observed molecular weight should correspond to the sum of the molecular weights of the this compound peptide and the maleimide-activated molecule.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Main and side reaction pathways in thiol-maleimide conjugation.
References
Technical Support Center: Synthesis of Ac-EEVC-OH Linkers
Welcome to the technical support center for the synthesis of Ac-EEVC-OH linkers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this tetrapeptide linker.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of the this compound linker, presented in a question-and-answer format.
Q1: Why is the coupling efficiency low, especially when adding Valine?
A1: Low coupling efficiency, particularly with Valine (V), is often due to steric hindrance. Valine is a β-branched amino acid, meaning its bulky side chain can physically obstruct the approach of coupling reagents and the next amino acid, slowing down or preventing the formation of the peptide bond.[1]
-
Recommended Solutions:
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to overnight to allow more time for the reaction to proceed to completion.[1]
-
Increase Temperature: Cautiously increasing the reaction temperature can help overcome the activation energy barrier. However, this must be done carefully to avoid racemization.[1]
-
Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which are known to be effective for sterically hindered amino acids.[2]
-
Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.
-
Q2: I am observing a significant side product with the same mass as my desired peptide, especially after adding the C-terminal Cysteine. What could be the cause?
A2: This is likely due to racemization (epimerization) of the Cysteine (Cys) residue. Cysteine is highly prone to racemization, particularly when it is the C-terminal amino acid attached to the resin. The α-proton of the Cys residue is susceptible to abstraction by base, leading to a loss of stereochemical integrity.
-
Recommended Solutions:
-
Use Racemization-Suppressing Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure into your coupling reactions. These additives are known to suppress racemization.
-
Optimize Coupling Conditions: Use coupling conditions that are less prone to causing racemization. For Fmoc-Cys(Trt)-OH, coupling under acidic/neutral conditions with reagents like DIPCDI/HOBt is recommended over base-mediated methods.
-
Choose the Right Resin: Using a 2-chlorotrityl chloride resin can reduce racemization and other side reactions for C-terminal cysteine compared to Wang-type resins.
-
Q3: My final product is impure, with multiple peaks close to the main product peak upon HPLC analysis. What are the likely side reactions?
A3: Several side reactions can occur during the synthesis of the EEVC sequence, leading to a complex mixture of impurities.
-
Cysteine Oxidation: The thiol group (-SH) of Cysteine is highly susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers (intermolecular) or other oxidized species.[1]
-
Prevention: Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen. During the final cleavage step, include a reducing agent like 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail.[1]
-
-
Glutarimide Formation: Analogous to aspartimide formation, the side chain of Glutamic acid (E) can react with the peptide backbone amide to form a cyclic glutarimide. This is more likely to occur during the piperidine-mediated Fmoc deprotection steps.[3][4] This can lead to the formation of α- and β-peptide isomers.[3]
-
Prevention: Adding a small amount of an organic acid or HOBt to the piperidine (B6355638) deprotection solution can help suppress this side reaction.[5][6]
-
-
β-Elimination and Piperidinyl-Alanine Formation: For the C-terminal Cysteine, the use of a base like piperidine for Fmoc deprotection can cause the elimination of the protected sulfhydryl group, forming a dehydroalanine (B155165) intermediate. This intermediate can then react with piperidine to form a piperidinyl-alanine adduct, resulting in a mass shift of +51 Da.[2]
-
Prevention: Using a sterically bulky protecting group like Trityl (Trt) for the Cysteine side chain can minimize this side reaction.[2]
-
Q4: The final cleavage and deprotection of my this compound linker seems incomplete. What should I check?
A4: Incomplete cleavage or deprotection is often related to the cleavage cocktail composition or the reaction conditions. The Trityl (Trt) group protecting the Cysteine side chain requires specific conditions for efficient removal.
-
Recommended Solutions:
-
Use an Effective Scavenger: The cleavage of the Trt group generates a stable trityl cation, which can re-attach to the deprotected cysteine thiol. To prevent this, a scavenger like triisopropylsilane (B1312306) (TIS) must be included in the trifluoroacetic acid (TFA) cleavage cocktail.
-
Optimize Cleavage Cocktail: A standard and effective cleavage cocktail for peptides containing Cys(Trt) is Reagent K: 95% TFA, 2.5% Water, and 2.5% TIS.[7] If oxidation is also a concern, 2.5% EDT can be added.
-
Ensure Sufficient Cleavage Time and Volume: Allow the cleavage reaction to proceed for at least 2-3 hours at room temperature. Use a sufficient volume of the cleavage cocktail (e.g., 10-20 mL per gram of resin) to ensure all the peptide is accessible to the reagents.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solid-phase synthesis strategy for this compound? A: The recommended strategy is Fmoc/tBu (Fmoc for Nα-protection and tert-butyl-based groups for side-chain protection). The synthesis should be performed on a 2-chlorotrityl chloride resin to minimize C-terminal Cysteine side reactions.
Q: Which protecting group is best for the Cysteine side chain in this linker? A: For routine synthesis where the final product requires a free thiol, Fmoc-Cys(Trt)-OH is the most common and cost-effective choice. The Trityl (Trt) group is labile to standard TFA cleavage conditions and its bulkiness helps to suppress certain side reactions.[2]
Q: How can I monitor the completion of each coupling step? A: The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin.[7] A negative Kaiser test (beads remain yellow or colorless) indicates that the coupling reaction is complete. If the test is positive (beads turn blue), a recoupling step is necessary.[7]
Q: What are the best practices for the N-terminal acetylation step? A: After the final Fmoc deprotection of the N-terminal Glutamic acid, the acetylation can be performed on-resin using a solution of acetic anhydride (B1165640) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF. A capping procedure with these reagents for 30 minutes is usually sufficient.
Quantitative Data Summary
The choice of protecting group and coupling conditions for Cysteine can significantly impact the level of racemization. The following table summarizes reported racemization levels for different Cysteine derivatives.
| Fmoc-Cys Derivative | Coupling Conditions | Racemization (%) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% |
| Data sourced from Sigma-Aldrich technical documents. |
Experimental Protocols
Standard Fmoc-SPPS Cycle for this compound
This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin pre-loaded with Fmoc-Cys(Trt)-OH) in dimethylformamide (DMF) for 30-60 minutes.[8]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[7]
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (HCTU/DIPEA Example):
-
In a separate vial, dissolve the incoming Fmoc-amino acid (e.g., Fmoc-Val-OH, 3 equivalents), HCTU (2.9 equivalents), in DMF.
-
Add DIPEA (6 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature (or longer for hindered couplings).[7]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If positive, repeat step 3 (recoupling).
-
Repeat: Continue with the next amino acid in the sequence (Fmoc-Glu(OtBu)-OH, then Fmoc-Glu(OtBu)-OH).
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash with DMF.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate into a cold tube containing diethyl ether to precipitate the crude peptide.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound linker.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
Technical Support Center: Optimizing ADC Stability with EEVC Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the stability of Antibody-Drug Conjugates (ADCs) featuring ethylenediaminetetraacetic acid-based valine-citrulline (EEVC) and related linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with traditional valine-citrulline (VC) based linkers?
A1: Traditional VC linkers, while widely used, present several stability issues. These include:
-
Premature Payload Release: The VC linker can be susceptible to cleavage by enzymes present in systemic circulation, leading to the off-target release of the cytotoxic payload. Notably, mouse carboxylesterase Ces1c can cleave VC linkers, complicating preclinical studies in murine models.[1][2] Additionally, human neutrophil elastase (NE) has been identified as another enzyme capable of cleaving the VC bond, which can contribute to off-target toxicity.[3][4][5]
-
Hydrophobicity-Induced Aggregation: The inherent hydrophobicity of the VC p-aminobenzylcarbamate (PAB) linker system can lead to ADC aggregation. This is particularly problematic at higher drug-to-antibody ratios (DAR), limiting the potential potency of the ADC. Aggregation can alter the pharmacokinetic properties of the ADC and may induce an immunogenic response.
-
Limited Drug-to-Antibody Ratio (DAR): Due to the aggregation issues stemming from hydrophobicity, ADCs with conventional VC linkers often struggle to achieve high DARs (typically limited to 3-4), which can impact therapeutic efficacy.
Q2: How do EEVC linkers and the "exolinker" strategy improve ADC stability?
A2: The inclusion of glutamic acid (E) residues to create EVC (Glu-Val-Cit) and EEVC (Glu-Glu-Val-Cit) linkers, along with the innovative "exolinker" design, addresses the core limitations of traditional VC linkers.
-
Enhanced Hydrophilicity: The addition of hydrophilic glutamic acid residues significantly reduces the overall hydrophobicity of the linker-payload system. This modification helps to mitigate aggregation, even at higher DARs.
-
Increased Enzymatic Resistance: The presence of glutamic acid at the P3 or P4 position of the peptide linker can provide steric hindrance, offering resistance to premature cleavage by enzymes like Ces1C.
-
The Exolinker Advantage: The exolinker strategy repositions the cleavable peptide linker to the "exo" position of the PAB moiety. This structural rearrangement effectively masks the hydrophobicity of the payload and provides enhanced stability. Exolinker-based ADCs have demonstrated significant reductions in premature payload release and aggregation, while allowing for higher DARs. Furthermore, exolinkers have shown resistance to cleavage by human neutrophil elastase.
Q3: What are the key analytical methods for assessing the stability of my EEVC-linked ADC?
A3: A multi-faceted approach is essential for thoroughly evaluating the stability of your ADC. Key methods include:
-
Size Exclusion Chromatography (SEC-HPLC): This is the primary method for quantifying ADC aggregation. It separates molecules based on their hydrodynamic radius, allowing for the detection of high molecular weight species (aggregates).
-
In Vitro Plasma Stability Assays: These assays are crucial for determining the rate of payload release in a biologically relevant matrix. The ADC is incubated in plasma from various species (e.g., mouse, rat, cynomolgus monkey, human), and the amount of intact ADC, free payload, and total antibody is measured over time, typically by LC-MS.
-
Enzymatic Cleavage Assays: To investigate specific enzymatic liabilities, ADCs can be incubated with purified enzymes such as human neutrophil elastase or lysosomal proteases like Cathepsin B.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the hydrophobicity profile of an ADC, which is a key predictor of its propensity to aggregate.
Troubleshooting Guides
Issue 1: High levels of aggregation observed by SEC-HPLC.
| Potential Cause | Troubleshooting Steps |
| Inherent Hydrophobicity of Payload/Linker | 1. Confirm Hydrophobicity: Analyze the ADC using Hydrophobic Interaction Chromatography (HIC) to confirm a hydrophobic profile. 2. Optimize Linker Chemistry: If not already using one, consider an exolinker or a more hydrophilic linker design (e.g., incorporating PEG spacers). 3. Evaluate Payload: If possible, assess less hydrophobic payloads. |
| High Drug-to-Antibody Ratio (DAR) | 1. Reduce DAR: Synthesize ADCs with a lower average DAR and evaluate if aggregation is reduced. 2. Site-Specific Conjugation: Employ site-specific conjugation technologies to generate more homogeneous ADCs with a defined DAR, which can sometimes mitigate aggregation. |
| Unfavorable Formulation/Buffer Conditions | 1. pH Optimization: Ensure the formulation buffer pH is not near the isoelectric point of the antibody, as this can minimize solubility and promote aggregation. 2. Excipient Screening: Screen different stabilizing excipients (e.g., polysorbates, sugars, amino acids) to identify conditions that minimize aggregation. 3. Ionic Strength: Optimize the salt concentration in the buffer, as both too low and too high concentrations can sometimes lead to aggregation. |
| Manufacturing/Storage Stress | 1. Minimize Shear Stress: Be mindful of high shear forces during manufacturing steps like mixing and filtration. 2. Temperature Control: Avoid repeated freeze-thaw cycles and exposure to high temperatures. Perform accelerated stability studies at elevated temperatures to predict long-term stability. 3. Light Exposure: Protect the ADC from light, especially if the payload is photosensitive. |
Issue 2: Premature payload release observed in plasma stability assays.
| Potential Cause | Troubleshooting Steps |
| Enzymatic Cleavage in Plasma | 1. Identify Susceptible Species: Compare ADC stability in plasma from different species (mouse, rat, human). Instability in mouse but not human plasma may point to Ces1C sensitivity. 2. Neutrophil Elastase (NE) Assay: Perform an in vitro assay with purified human NE to determine if it cleaves the linker. 3. Optimize Linker Design: If using a standard VC or EVC linker, consider switching to an exolinker design, which has shown increased resistance to NE cleavage. |
| Chemical Instability of the Linker | 1. Control Incubation: Incubate the ADC in buffer at physiological pH (7.4) and 37°C as a control to assess the baseline chemical stability of the linker. 2. Review Conjugation Chemistry: Ensure the conjugation chemistry is robust. For example, if using maleimide (B117702) chemistry, ensure that the resulting thioether bond is stable. |
| Payload Migration (for certain linker types) | 1. Assess Payload Adducts: For ADCs with maleimide-based linkers, use LC-MS/MS to analyze plasma samples for payload-albumin adducts, which would indicate payload migration. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
Objective: To determine the stability of the ADC and quantify payload release in plasma over time.
Methodology:
-
Plasma Preparation: Thaw frozen plasma (e.g., human, mouse) at 37°C and centrifuge to remove any precipitates.
-
ADC Incubation: Dilute the ADC to a final concentration of approximately 100 µg/mL in the pre-warmed plasma. Prepare a parallel incubation in PBS as a control for chemical stability.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot.
-
Sample Quenching & Storage: Immediately freeze the collected aliquots at -80°C to halt enzymatic activity and prevent further degradation.
-
Sample Preparation for LC-MS:
-
For Intact ADC/Total Antibody: Use an immunocapture method (e.g., Protein A magnetic beads) to extract the ADC and antibody fragments from the plasma.
-
For Free Payload: Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample, followed by centrifugation to pellet the proteins. The supernatant will contain the free payload.
-
-
LC-MS Analysis:
-
Analyze the captured antibody/ADC to determine the average DAR over time.
-
Analyze the supernatant to quantify the concentration of the released free payload.
-
-
Data Analysis: Plot the average DAR and the concentration of free payload over time to determine the ADC's plasma half-life.
Protocol 2: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
System Preparation:
-
Column: Use a size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: An aqueous buffer, such as 150 mM sodium phosphate, pH 7.0, is typically used. For more hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., isopropanol) may be necessary to prevent secondary interactions with the column stationary phase.
-
System: An inert HPLC system is recommended to prevent metal-induced protein interactions.
-
-
Sample Preparation: Dilute the ADC sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Run Time: Sufficient to allow for the elution of the monomer and any potential fragments.
-
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated area.
Visualizations
ADC Internalization and Payload Release Pathway
Caption: Workflow of ADC from circulation to intracellular payload release.
Troubleshooting Logic for Premature Payload Release
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
troubleshooting premature payload release with Ac-EEVC-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing premature payload release with Ac-EEVC-OH and related peptide linkers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant premature payload release in our mouse model with our ADC constructed with a Val-Cit (VC) linker. Would switching to an this compound linker help?
A1: Yes, switching to a linker containing a Glutamic acid-Valine-Citrulline (EVCit) sequence, such as this compound, is a highly recommended strategy to mitigate premature payload release, particularly in murine models. While Val-Cit linkers are generally stable in human plasma, they are known to be susceptible to cleavage by mouse plasma carboxylesterase 1c, leading to significant premature drug release.[1][2][3] The addition of a glutamic acid residue at the P3 position (the "E" in EVCit) has been shown to confer exceptional stability in mouse plasma by sterically hindering the action of this carboxylesterase, without compromising the linker's susceptibility to cleavage by intracellular cathepsins within the target tumor cell.[2][4]
Q2: What is the primary cause of premature payload release when using peptide linkers like this compound?
A2: The primary cause of premature payload release from cleavable peptide linkers is off-target enzymatic cleavage in systemic circulation before the drug conjugate reaches the target tissue.[5][6] For many standard peptide linkers, like Val-Cit, certain plasma enzymes can recognize and cleave the peptide sequence.[2][3] For the this compound linker, while highly stable, potential issues could arise from:
-
Contaminating Proteases: The presence of contaminating proteases from the manufacturing or purification process.
-
Inappropriate Formulation: A formulation buffer at a pH that compromises linker stability.
-
Human Neutrophil Elastase: While EVCit shows improved stability, some studies note that it can still be susceptible to human neutrophil elastase-mediated degradation, although to a lesser extent than VCit.[4]
Q3: How do I experimentally verify that my this compound linker is more stable than my previous linker?
A3: The most direct way to verify linker stability is by performing an in vitro plasma stability assay. This involves incubating your antibody-drug conjugate (ADC) in plasma from relevant species (e.g., mouse, rat, monkey, human) at 37°C over a time course (e.g., 0, 24, 48, 96 hours, up to 14 days).[2][7] At each time point, the amount of released (free) payload is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9][10] A significant reduction in the rate of free payload generation for the this compound construct compared to your previous linker will confirm its enhanced stability.
Q4: My ADC with the this compound linker shows excellent plasma stability, but low efficacy in vivo. What could be the issue?
A4: If plasma stability is confirmed, low efficacy could point to inefficient payload release within the target cell. The intended mechanism relies on cleavage by lysosomal proteases, primarily Cathepsin B.[2][11] To investigate this, you should perform a Lysosomal Stability/Cleavage Assay . This experiment assesses the release of your payload in the presence of isolated lysosomes or purified Cathepsin B at an acidic pH (typically pH 4.6-5.0) that mimics the lysosomal environment.[7][12] If the payload is not efficiently released under these conditions, it may indicate that the payload itself or its attachment chemistry is sterically hindering the cathepsin from accessing the EEVC cleavage site.
Q5: What are the key differences in expected stability between mouse and human plasma for an EVCit-based linker?
A5: An EVCit-based linker is designed to address the well-documented instability of VCit linkers specifically in mouse plasma. Therefore, you should expect to see a dramatic difference:
-
In Mouse Plasma: An ADC with an EVCit linker should show very high stability, with minimal payload release even after extended incubation periods (e.g., 14 days). In contrast, a VCit linker would show rapid and extensive payload release, often losing the majority of its payload within the same timeframe.[1][2]
-
In Human Plasma: Both VCit and EVCit linkers are expected to be highly stable, with no significant degradation or payload release observed even after 28 days of incubation.[2][4]
Quantitative Data Summary
The following tables summarize the comparative stability of ADCs featuring Valine-Citrulline (VCit) versus Glutamic acid-Valine-Citrulline (EVCit) linkers in different plasma environments.
Table 1: ADC Stability in Mouse Plasma (% Payload Loss)
| Linker Type | Incubation Time (14 Days) | Reference |
|---|---|---|
| VCit-ADC | >95% | [1][2] |
| SVCit-ADC | ~70% | [1] |
Table 2: ADC Stability in Human Plasma (% Payload Loss)
| Linker Type | Incubation Time (28 Days) | Reference |
|---|---|---|
| VCit-ADC | No significant degradation | [2][4] |
| EVCit-ADC | No significant degradation | [2][4] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To quantify the release of free payload from an ADC in plasma over time to assess linker stability.
Materials:
-
ADC construct with this compound linker
-
Control ADC (e.g., with VCit linker, if available)
-
Pooled plasma (e.g., BALB/c mouse, Sprague Dawley rat, Cynomolgus monkey, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Cold acetonitrile (B52724) (ACN) for protein precipitation
-
LC-MS/MS system
Methodology:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species.
-
Incubate the plasma-ADC mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168, 336 hours), collect aliquots (e.g., 50 µL).
-
Immediately stop the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated plasma proteins.
-
Carefully collect the supernatant containing the released payload.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the free payload.[9][10]
-
Calculate the percentage of released payload at each time point relative to the total potential payload conjugated to the ADC at time zero.
Protocol 2: Lysosomal Stability (Cleavage) Assay
Objective: To determine the efficiency of payload release from the ADC in a simulated lysosomal environment.
Materials:
-
ADC construct with this compound linker
-
Isolated liver lysosomes (commercially available) or purified human Cathepsin B
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT for cysteine protease activation)
-
37°C incubator
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Methodology:
-
Incubate the ADC (e.g., at 50-100 µg/mL) in the lysosomal assay buffer.
-
Initiate the reaction by adding either isolated lysosomes or a specified concentration of purified Cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction.
-
Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Process the samples to remove proteins (e.g., centrifugation after acetonitrile precipitation).
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[7]
-
Determine the rate of payload release to assess the linker's susceptibility to lysosomal cleavage.
Visualizations
Caption: Troubleshooting logic for premature payload release.
Caption: this compound linker mechanism of action.
Caption: Workflow for stability and cleavage assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-EEVC-OH Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of the tetrapeptide Ac-EEVC-OH. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for purifying this compound?
A1: The standard and most effective method for purifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the peptide from its impurities based on hydrophobicity.
Q2: What are the main challenges when purifying the cysteine-containing peptide this compound?
A2: The primary challenge is the oxidation of the free thiol group on the cysteine residue, which can lead to the formation of disulfide-linked dimers or other oxidative adducts.[2] Additionally, as an acidic peptide (due to the two glutamic acid residues), peak tailing can occur during RP-HPLC.
Q3: How can I prevent the oxidation of cysteine during purification?
A3: To prevent oxidation, it is crucial to work under acidic conditions (e.g., using 0.1% trifluoroacetic acid - TFA in the mobile phase) and to use degassed solvents to remove dissolved oxygen.[3] The addition of reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to your sample or mobile phase can also be effective.[3][4] It is also recommended to use a cleavage cocktail containing thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) during the solid-phase peptide synthesis (SPPS) cleavage step.
Q4: What purity level should I aim for with my purified this compound?
A4: The required purity level depends on the intended downstream application. For general research applications such as in-vitro assays, a purity of >95% is typically considered standard. For more sensitive applications like clinical studies, a purity of >98% is often required.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the RP-HPLC purification of this compound.
Problem 1: Poor Resolution Between Monomer and Dimer
Symptoms:
-
A broad peak for your target peptide.
-
A shoulder on the main peptide peak.
-
Mass spectrometry analysis of the peak shows the presence of both the monomer and the dimer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Gradient Slope | A steep gradient may not provide enough time to separate the monomer and the slightly more hydrophobic dimer. A shallower gradient can improve resolution. |
| Inappropriate Mobile Phase | The standard mobile phase for peptide purification is a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA. Varying the concentration of TFA can sometimes improve selectivity. |
| Column Overload | Injecting too much crude peptide onto the column can lead to peak broadening and poor resolution. Reduce the sample load to improve separation. |
Problem 2: Peak Tailing
Symptoms:
-
The peak for this compound is asymmetrical, with a tail extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silica | The acidic nature of this compound (from the two glutamic acid residues) can lead to interactions with residual silanol (B1196071) groups on the silica-based C18 column, causing tailing. |
| - Adjust Mobile Phase pH: Ensure the mobile phase pH is low (around 2-3) by using an appropriate concentration of TFA (typically 0.1%). This protonates the acidic residues and minimizes interaction with the stationary phase. | |
| - Use a Different Column: Consider using a column with a different stationary phase or one that is specifically designed for the analysis of acidic compounds. | |
| Column Contamination or Degradation | Buildup of contaminants on the column frit or degradation of the stationary phase can lead to peak tailing. |
| - Column Washing: Flush the column with a strong solvent to remove contaminants. | |
| - Replace Column: If the problem persists, the column may need to be replaced. |
Problem 3: No Peak or Very Small Peak for this compound
Symptoms:
-
The expected peptide peak is absent or significantly smaller than anticipated in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Peptide Precipitation | This compound may have limited solubility in the injection solvent. |
| - Optimize Injection Solvent: Ensure the peptide is fully dissolved in the initial mobile phase conditions or a compatible solvent. It may be necessary to add a small amount of organic solvent to the sample. | |
| Oxidation and Degradation | The peptide may have been lost due to extensive oxidation or other degradation pathways prior to purification. |
| - Proper Sample Handling: Keep the crude peptide in an acidic solution and store it appropriately (lyophilized and under an inert atmosphere if possible) before purification. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of this compound
1. Sample Preparation:
- Dissolve the crude, lyophilized this compound peptide in Mobile Phase A (see below) to a concentration of 1-5 mg/mL.
- If solubility is an issue, a small amount of acetonitrile (ACN) can be added.
- For peptides prone to oxidation, consider adding TCEP to the sample to a final concentration of 0.5 mM.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommendation |
| Column | C18, 5 µm particle size, 100-120 Å pore size, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Flow Rate | 1 mL/min (analytical) or 20 mL/min (preparative) |
| Detection Wavelength | 214 nm or 220 nm (for the peptide bond) |
| Column Temperature | 25-30 °C |
| Gradient | 5-65% Mobile Phase B over 30 minutes (this is a starting point and should be optimized) |
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peaks.
- Analyze the purity of each fraction using analytical RP-HPLC.
- Confirm the identity of the peptide in the desired fractions using mass spectrometry.
4. Post-Purification:
- Pool the fractions with the desired purity (>95% or as required).
- Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Optimization of Ac-EEVC-OH Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of the peptide Ac-EEVC-OH.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the this compound peptide?
A1: The synthesis of this compound presents several key challenges. The most significant issues stem from the C-terminal cysteine residue, which is susceptible to racemization during activation and coupling steps in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The cysteine thiol group is also highly reactive and prone to oxidation, which can lead to the formation of disulfide-bonded dimers.[1][3][4] Additionally, base-catalyzed side reactions, such as β-elimination at the C-terminal cysteine, can occur, leading to impurity formation. Finally, ensuring complete and selective N-terminal acetylation requires carefully optimized conditions to avoid incomplete reactions.
Q2: How can I prevent the oxidation of the cysteine residue during synthesis and purification?
A2: Preventing oxidation of the cysteine thiol group is critical for obtaining a pure product. During synthesis, use a thiol protecting group, such as Trityl (Trt), which is stable during chain assembly but can be removed during the final cleavage step. The cleavage cocktail should contain scavengers and reducing agents like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) to prevent oxidation mediated by released carbocations and atmospheric oxygen. During purification by HPLC, oxidation can still occur. To minimize this, use degassed solvents and consider adding a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to your sample before injection and to the fraction collection tubes. After purification, the peptide should be lyophilized immediately and stored under an inert atmosphere (e.g., argon) to maintain the free sulfhydryl state.
Q3: I see a major peak at approximately double the expected molecular weight in my mass spectrometry analysis. What is this and how can I resolve it?
A3: A peak at double the mass of your target peptide is characteristic of a disulfide-bonded dimer, formed by the oxidation of the cysteine thiol groups of two this compound molecules. This is a common issue with cysteine-containing peptides. To resolve this, you can reduce the dimer back to the monomeric form. Dissolve the lyophilized peptide in a suitable buffer (e.g., ammonium (B1175870) bicarbonate) and treat it with a reducing agent like Dithiothreitol (DTT) or TCEP. The reduced peptide can then be re-purified using RP-HPLC.
Q4: What are the optimal conditions for the N-terminal acetylation step?
A4: N-terminal acetylation is typically performed on-resin after the full peptide sequence has been assembled. A common and effective method involves treating the peptidyl-resin with a solution of 10% acetic anhydride (B1165640) in a solvent like N,N-Dimethylformamide (DMF). The reaction is usually carried out at room temperature for 20-60 minutes. To ensure the reaction goes to completion, it is advisable to perform a ninhydrin (B49086) (Kaiser) test to confirm the absence of free primary amines. If the test is positive, the acetylation step can be repeated.
Q5: My crude peptide purity is low, and I suspect side reactions related to the C-terminal cysteine. What are they and how can they be minimized?
A5: Besides oxidation, C-terminal cysteine residues in Fmoc-SPPS are prone to two main side reactions:
-
Racemization: The α-carbon can lose its stereochemical integrity during amino acid activation. This can be minimized by using milder coupling reagents (e.g., DIC/Oxyma) and avoiding excessive exposure to bases like DIPEA.
-
3-(1-Piperidinyl)alanine Formation: This occurs via a base-catalyzed β-elimination of the protected thiol group to form a dehydroalanine (B155165) intermediate, which then reacts with piperidine (B6355638) from the Fmoc deprotection steps. This side reaction results in a mass shift of +51 Da. Using a sterically hindered resin, such as a 2-chlorotrityl resin, can significantly reduce this side reaction compared to Wang-type resins.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete coupling of one or more amino acids, particularly the sterically hindered Valine. | Monitor each coupling step with a ninhydrin test. Perform a "double coupling" for difficult residues by repeating the coupling step before deprotection. Consider using more efficient coupling reagents (see Table 1). |
| Peptide chain aggregation on the resin, common with hydrophobic sequences. | Synthesize at an elevated temperature or use a different primary solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF. Using a PEG-modified polystyrene resin can also improve solvation and reduce aggregation. | |
| Incomplete N-Terminal Acetylation | Insufficient reaction time or reagent concentration. | Increase the reaction time for the acetylation step to 1-2 hours. Alternatively, repeat the acetylation step. Confirm the absence of free amines with a ninhydrin test before cleavage. |
| Steric hindrance at the N-terminus. | Ensure the peptide-resin is well-swollen in the reaction solvent before adding the acetylation reagent to maximize accessibility. | |
| Multiple Peaks in Analytical HPLC | Presence of deletion sequences (peptide chains missing one or more amino acids). | Optimize coupling efficiency (see "Low Yield" above). Ensure complete Fmoc deprotection at each step. |
| Oxidation to disulfide dimer during analysis or storage. | Add a reducing agent (e.g., 1 mM TCEP) to the sample before injection. Ensure HPLC solvents are properly degassed. | |
| Racemization at the C-terminal cysteine. | Use milder activation conditions and minimize the time the activated amino acid is exposed to base before coupling. | |
| Peptide is Poorly Retained on C18 RP-HPLC Column | The peptide this compound is relatively hydrophilic. | Use a shallower gradient during HPLC purification (e.g., a 0.5% per minute increase in organic solvent). Ensure the mobile phase contains an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) to improve retention. |
| "Phase collapse" of the C18 column due to highly aqueous starting conditions. | Ensure your gradient starts with at least 2-5% organic solvent (Acetonitrile). If the column is not designed for highly aqueous conditions, this can prevent proper interaction. |
Section 3: Data Presentation
Table 1: Recommended Coupling Reagent Combinations
| Coupling Reagent | Activator | Base (equiv.) | Notes |
|---|---|---|---|
| HBTU | HOBt | DIPEA (2.0) | Standard, efficient coupling. |
| HATU | HOAt | DIPEA (2.0) | Excellent for hindered couplings, but higher cost. |
| DIC | Oxyma Pure | N/A | Lowers risk of racemization, especially for Cysteine. |
Table 2: Optimized On-Resin N-Terminal Acetylation Conditions
| Parameter | Condition |
|---|---|
| Reagent | Acetic Anhydride |
| Concentration | 10-25% solution in DMF or NMP |
| Equivalents | 10-20 eq. over resin loading |
| Base (Optional) | Pyridine or DIPEA (to scavenge acid) |
| Reaction Time | 20 - 60 minutes at room temperature |
| Monitoring | Ninhydrin (Kaiser) Test |
Table 3: Common Cleavage Cocktails for Cys(Trt)-Containing Peptides
| Reagent | "Reagent R" Composition | Purpose |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 92.5 - 95% | Cleaves peptide from resin and removes acid-labile protecting groups (e.g., tBu, Boc). |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, prevents re-attachment of Trityl group to the Cysteine thiol. |
| Water (H₂O) | 2.5% | Cation scavenger. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Cation scavenger and reducing agent to prevent oxidation. |
Table 4: Typical RP-HPLC Gradient for this compound Purification Column: C18, 5 µm, 100 Å Solvent A: 0.1% TFA in Water Solvent B: 0.1% TFA in Acetonitrile
| Time (minutes) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0 | 5 | 1.0 |
| 5 | 5 | 1.0 |
| 35 | 35 | 1.0 |
| 40 | 95 | 1.0 |
| 45 | 95 | 1.0 |
| 50 | 5 | 1.0 |
Section 4: Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu)
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in Dichloromethane (DCM), then DMF.
-
First Amino Acid Loading: Couple Fmoc-Cys(Trt)-OH to the resin using 4-5 equivalents of the amino acid and DIPEA in DCM. Rock for 1-2 hours.
-
Capping: Cap any unreacted sites on the resin using a solution of DCM:MeOH:DIPEA (17:2:1) for 30-45 minutes. Wash the resin with DCM and DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group. Wash thoroughly with DMF.
-
Coupling: Dissolve the next Fmoc-amino acid (Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH) (3-4 eq.), an activator like HBTU (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Add to the resin and react for 1-2 hours.
-
Monitoring and Washing: Perform a ninhydrin test. If positive (blue beads), repeat the coupling. If negative, wash the resin with DMF and DCM.
-
Cycle Repetition: Repeat steps 4-6 for each amino acid in the sequence.
Protocol 2: On-Resin N-Terminal Acetylation
-
Final Deprotection: After coupling the final amino acid (Alanine), perform the Fmoc deprotection step as described above to expose the N-terminal amine.
-
Washing: Wash the peptidyl-resin thoroughly with DMF.
-
Acetylation Reaction: Add a solution of 10% acetic anhydride in DMF to the resin. Agitate at room temperature for 30 minutes.
-
Monitoring: Perform a ninhydrin test. A negative result (clear or yellow beads) indicates complete acetylation.
-
Final Wash: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
Protocol 3: Peptide Cleavage and Deprotection
-
Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5). Use in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cold cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per gram of resin). Rock gently at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume under a gentle stream of nitrogen. Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether 2-3 more times to remove scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Section 5: Diagrams and Workflows
Caption: Overall synthesis and purification workflow for this compound.
Caption: Troubleshooting logic for low purity crude peptide analysis.
Caption: Key side reactions involving the C-terminal cysteine residue.
References
Technical Support Center: Improving Drug-to-Antibody Ratios with Ac-EEVC-OH Linker Technology
Welcome to the technical support center for the Ac-EEVC-OH linker system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this advanced hydrophilic linker to achieve higher and more consistent drug-to-antibody ratios (DAR) in your antibody-drug conjugate (ADC) programs. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it improve the drug-to-antibody ratio (DAR)?
A1: this compound is a peptide linker precursor, Ac-Glu-Glu-Val-Cit-OH, used in the generation of hydrophilic, enzyme-cleavable linkers for ADCs. Conventional linkers, such as those based on Val-Cit, are often hydrophobic, which can lead to aggregation of the final ADC product, especially at higher DAR values.[1][2] The inclusion of hydrophilic glutamic acid (Glu) residues in the this compound sequence results in a more hydrophilic "exolinker".[3] This increased hydrophilicity helps to mitigate aggregation, allowing for the successful conjugation of a higher number of drug molecules per antibody, thus achieving a higher DAR without compromising the physicochemical properties of the ADC.[3][4]
Q2: What are the main advantages of using an this compound-based linker over a traditional Val-Cit linker?
A2: The primary advantages of using a linker derived from this compound include:
-
Reduced Aggregation: The hydrophilic nature of the linker minimizes the tendency of the ADC to aggregate, even with hydrophobic payloads and at high DARs.
-
Higher Achievable DAR: By reducing aggregation, it is possible to produce ADCs with a higher and more consistent DAR, potentially leading to enhanced potency.
-
Improved Plasma Stability: Exolinker designs incorporating this sequence have been shown to have enhanced stability in circulation, reducing premature payload release. This ensures that the cytotoxic agent is primarily delivered to the target cells.
-
Broader Therapeutic Window: The improved stability and reduced aggregation can lead to a better safety profile and a wider therapeutic window for the ADC.
Q3: What type of conjugation chemistry is typically used with this compound-based linkers?
A3: Linkers derived from this compound are typically designed for cysteine-directed conjugation. The peptide linker is first coupled to the cytotoxic payload, and this construct is then activated with a maleimide (B117702) group. This maleimide-activated linker-payload can then be covalently attached to free thiol (-SH) groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds.
Q4: What is the mechanism of payload release for an ADC using an this compound-based linker?
A4: The this compound linker contains a Val-Cit motif, which is designed to be cleaved by lysosomal proteases, such as Cathepsin B, that are abundant within tumor cells. After the ADC binds to its target antigen on the cancer cell surface, it is internalized, and trafficked to the lysosome. Inside the lysosome, the Val-Cit portion of the linker is cleaved, releasing the cytotoxic payload to exert its cell-killing effect.
Troubleshooting Guides
This section addresses specific issues that may be encountered when using the this compound linker system.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Average DAR | 1. Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds leads to fewer available thiol groups for conjugation. 2. Hydrolysis of Maleimide Group: The maleimide group on the activated linker-payload is susceptible to hydrolysis, rendering it inactive. 3. Suboptimal Reaction pH: The pH of the conjugation buffer can affect the reactivity of both the thiol groups and the maleimide group. | 1. Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the incubation time and temperature. Verify the number of free thiols per antibody using Ellman's reagent. 2. Prepare the maleimide-activated linker-payload immediately before use. Avoid prolonged storage in aqueous buffers. 3. Ensure the conjugation buffer is within the optimal pH range for maleimide-thiol reactions (typically pH 6.5-7.5). |
| High Levels of Aggregation | 1. Hydrophobic Payload: Despite the hydrophilic linker, a highly hydrophobic payload can still contribute to aggregation, especially at very high DARs. 2. Improper Buffer Conditions: The formulation buffer may not be optimal for maintaining the stability of the final ADC. | 1. While the this compound linker is designed to accommodate higher DARs, consider targeting a slightly lower DAR if aggregation persists. 2. Screen different formulation buffers (e.g., varying pH, ionic strength, and excipients) to find conditions that minimize aggregation. |
| Inconsistent DAR Between Batches | 1. Variability in Reagents: Batch-to-batch differences in the antibody, linker-payload, or reducing agent can lead to inconsistent results. 2. Inconsistent Reaction Parameters: Minor variations in reaction time, temperature, or pH can impact conjugation efficiency. | 1. Qualify all starting materials for each batch to ensure consistency. 2. Maintain precise control over all reaction parameters. Use calibrated equipment and standardized procedures. |
| Premature Payload Release in Plasma Stability Assays | 1. Assay Conditions: The in vitro plasma stability assay conditions may not accurately reflect the in vivo environment. 2. Retro-Michael Reaction: Maleimide-thiol linkages can undergo a retro-Michael reaction, leading to deconjugation. | 1. Ensure the plasma stability assay is conducted at physiological pH (7.4) and temperature (37°C). Include a control with the ADC in buffer alone to assess inherent instability. 2. While less common with stable thioether bonds, consider analytical methods to detect free payload and deconjugated species. |
Data Presentation
Comparative Performance of this compound Linker
The following table summarizes the expected improvements when using an this compound-based exolinker compared to a traditional Val-Cit linker, based on published research.
| Parameter | Traditional Val-Cit Linker | This compound Based Exolinker | Reference |
| Target DAR | 3-4 | Up to 8 | |
| Aggregation (at high DAR) | Prone to precipitation and aggregation | Significantly reduced aggregation | |
| Plasma Stability | Susceptible to premature cleavage by certain enzymes | More resistant to premature cleavage | |
| In Vivo Efficacy | Standard | Potentially improved due to higher DAR and stability |
Typical DAR Analysis Results by Hydrophobic Interaction Chromatography (HIC)
| ADC Species | Retention Time (min) | Relative Peak Area (%) |
| Unconjugated Antibody (DAR 0) | 8.5 | 5 |
| DAR 2 | 10.2 | 15 |
| DAR 4 | 12.1 | 40 |
| DAR 6 | 14.0 | 25 |
| DAR 8 | 15.8 | 15 |
| Calculated Average DAR | 4.8 |
Note: This is illustrative data. Actual retention times and peak areas will vary depending on the specific antibody, payload, column, and chromatography conditions.
Experimental Protocols
Protocol 1: Cysteine-Directed Antibody Conjugation with a Maleimide-Activated Ac-EEVC-Payload
This protocol describes a general method for conjugating a maleimide-activated payload, derived from this compound, to a monoclonal antibody via reduced interchain cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated Ac-EEVC-payload
-
Conjugation buffer (e.g., PBS, pH 7.2, with 1 mM EDTA)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 5-10 mg/mL in conjugation buffer.
-
Add a calculated molar excess of TCEP to the mAb solution to achieve the desired level of reduction for the target DAR (e.g., a 2-3 fold molar excess of TCEP over mAb for a target DAR of 4).
-
Incubate at 37°C for 1-2 hours.
-
-
Preparation of Activated Linker-Payload:
-
Dissolve the maleimide-activated Ac-EEVC-payload in a suitable organic co-solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to 4°C.
-
Add the dissolved maleimide-activated Ac-EEVC-payload to the reduced antibody solution. The final concentration of the organic co-solvent should typically be below 10% (v/v) to avoid antibody denaturation. A typical molar ratio is 1.5-2.0 moles of linker-payload per mole of available thiol groups.
-
Incubate the reaction at 4°C for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add a 3-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at 4°C.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and quenching agent using a pre-equilibrated size-exclusion chromatography (SEC) column.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR and drug distribution using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Visualizations
ADC Mechanism of Action
Caption: General mechanism of action for an ADC with a cleavable linker.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis using the this compound linker system.
Logical Relationship: Linker Hydrophilicity and DAR
Caption: Impact of linker hydrophilicity on aggregation and achievable DAR.
References
- 1. benchchem.com [benchchem.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-EEVC-OH Linker Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Ac-EEVC-OH linker reactions in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its primary application?
The this compound is a tetrapeptide linker with the sequence N-acetyl-Glutamic acid-Glutamic acid-Valine-Citrulline. It is primarily used in the construction of Antibody-Drug Conjugates (ADCs) to connect a cytotoxic payload to a monoclonal antibody.
Q2: What is the mechanism of action for payload release with the this compound linker?
The this compound linker is designed to be cleaved by the enzyme Cathepsin B, which is overexpressed in the lysosomes of tumor cells.[1][2] Upon internalization of the ADC into the target cancer cell, Cathepsin B hydrolyzes the peptide sequence, leading to the release of the cytotoxic payload within the tumor cell.[1][2]
Q3: What are the advantages of using the this compound linker over traditional linkers like Val-Cit?
The this compound linker offers several advantages:
-
Enhanced Hydrophilicity: The inclusion of two glutamic acid residues increases the hydrophilicity of the linker, which can help to mitigate aggregation issues often seen with hydrophobic payloads and linkers.[1]
-
Improved Stability: This linker has been shown to be resistant to premature cleavage by enzymes like carboxylesterases and human neutrophil elastase, which can be a problem with traditional Val-Cit linkers, leading to off-target toxicity.
-
Potential for Higher Drug-to-Antibody Ratios (DAR): By reducing aggregation, the this compound linker may allow for the successful conjugation of a higher number of drug molecules per antibody.
Troubleshooting Guide
This section addresses common issues encountered during this compound linker reactions.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure all reagents are fresh and of high purity.- Optimize reaction time and temperature. A common starting point is stirring at room temperature for a minimum of 10 minutes.- Increase the molar excess of the activated linker-payload complex to the antibody. |
| Suboptimal pH | - Maintain the recommended pH for the conjugation reaction. The optimal pH can vary depending on the specific antibody and payload. |
| Antibody modification issues | - If conjugating to cysteine residues, ensure complete reduction of interchain disulfides.- Verify the concentration and reactivity of the antibody's functional groups. |
| Inaccurate DAR measurement | - Utilize and validate appropriate analytical methods such as Hydrophobic Interaction Chromatography (HIC) or LC-MS for accurate DAR determination. |
Issue 2: ADC Aggregation
| Potential Cause | Recommended Solution |
| High hydrophobicity of the payload | - While this compound is hydrophilic, highly hydrophobic payloads can still induce aggregation.- Consider re-engineering the payload to increase its hydrophilicity.- Evaluate different buffer conditions (e.g., pH, ionic strength, excipients) for the final ADC formulation. |
| High DAR | - A very high number of conjugated drugs can increase the propensity for aggregation.- Aim for an optimal DAR that balances efficacy and biophysical properties. A typical target is a DAR of 2 to 4. |
| Improper storage or handling | - Store the ADC at the recommended temperature and in a suitable buffer.- Avoid repeated freeze-thaw cycles. |
| Non-specific conjugation | - Non-specific conjugation to solvent-accessible lysines can destabilize the antibody and lead to aggregation. |
Issue 3: Premature Payload Release
| Potential Cause | Recommended Solution |
| Linker instability in plasma | - Although designed for stability, it is crucial to experimentally verify this.- Perform in vitro plasma stability assays to measure the rate of payload deconjugation over time. |
| Presence of unexpected cleaving enzymes | - The this compound linker is designed to be resistant to certain enzymes, but it's important to test its stability in relevant biological matrices. |
| Instability of the payload itself | - The released payload must be stable enough to exert its cytotoxic effect.- Assess the stability of the free drug under physiological conditions. |
Experimental Protocols
Protocol 1: Activation and Conjugation of this compound Linker to a Payload
This protocol describes a general method for activating the this compound linker and conjugating it to an amine-containing payload.
Materials:
-
This compound
-
Payload with a primary or secondary amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF.
-
Add HATU (1.2 equivalents) and 2,4,6-trimethylpyridine (1.2 equivalents) to the linker solution.
-
Stir the reaction mixture at room temperature for 10 minutes to activate the carboxylic acid groups of the linker.
-
Add the amine-containing payload (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by a suitable method (e.g., LC-MS).
-
Upon completion, purify the linker-payload conjugate using an appropriate chromatographic technique (e.g., reversed-phase HPLC).
Quantitative Data for Reaction:
| Reagent | Molar Ratio |
| This compound | 1.0 |
| HATU | 1.2 |
| 2,4,6-Trimethylpyridine | 1.2 |
| Amine-Payload | 1.0 |
Protocol 2: Cathepsin B Cleavage Assay
This protocol outlines a method to evaluate the cleavage of the this compound linker by Cathepsin B.
Materials:
-
This compound containing ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in the assay buffer.
-
Initiate the reaction by adding Cathepsin B to a final concentration of 10 µg/mL.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of the cold quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Calculate the percentage of payload release at each time point.
Visualizations
References
Validation & Comparative
A Comparative Guide to Cleavable Linkers in Drug Conjugates: Focus on Ac-EEVC-OH
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) and other targeted drug delivery systems are critically dependent on the properties of the linker connecting the targeting moiety to the therapeutic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions prevalent at the target site, such as the presence of certain enzymes or a lower pH. This guide provides a comparative overview of various cleavable linkers, with a special focus on the Ac-EEVC-OH linker, a protease-cleavable linker designed for enhanced stability.
Overview of Cleavable Linker Technologies
Cleavable linkers can be broadly categorized based on their cleavage mechanism. The most common types include:
-
Protease-cleavable linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment or within lysosomes.[1][2] The valine-citrulline (Val-Cit) dipeptide is a widely used protease-cleavable linker.[2][3]
-
pH-sensitive linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release the payload in the more acidic environment of endosomes and lysosomes (pH 4.5-6.5).[4]
-
Glutathione-sensitive linkers: These linkers utilize a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.
The choice of linker technology has a significant impact on the therapeutic index of a drug conjugate, influencing its stability, efficacy, and toxicity profile.
This compound: A Linker with Enhanced Stability
The this compound linker is a tetrapeptide linker composed of N-acetyl-glutamic acid-glutamic acid-valine-citrulline. It is a modification of the widely used Val-Cit linker, designed to address a key challenge in preclinical ADC development: the instability of Val-Cit linkers in mouse plasma.
The Val-Cit linker is susceptible to cleavage by the mouse carboxylesterase Ces1c, leading to premature payload release in mouse models. This can result in misleading efficacy and toxicity data during preclinical evaluation. The addition of glutamic acid residues, as in the this compound linker, confers resistance to this enzymatic cleavage, leading to significantly improved stability in mouse plasma while retaining sensitivity to cleavage by cathepsin B within the target cell.
Quantitative Comparison of Cleavable Linkers
The following table summarizes key performance characteristics of different cleavable linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
| Linker Type | Linker Sequence/Structure | Cleavage Mechanism | Plasma Stability (Human) | Plasma Stability (Mouse) | Key Advantages | Key Disadvantages |
| Protease-Cleavable | ||||||
| Val-Cit | Valine-Citrulline | Cathepsin B | Generally Stable | Unstable (cleaved by Ces1c) | Well-established; efficient cleavage by Cathepsin B. | Instability in mouse plasma can complicate preclinical studies. Hydrophobic nature can lead to aggregation. |
| This compound | N-acetyl-Glu-Glu-Val-Cit | Cathepsin B | Stable | Stable (resistant to Ces1c) | Improved stability in mouse models ; increased hydrophilicity may reduce aggregation. | Newer technology with less clinical data compared to Val-Cit. |
| Exo-EEVC | EEVC at the exo position of PAB | Cathepsin B | Stable | Stable | Enhanced hydrophilicity and stability; resistant to human neutrophil elastase cleavage. | Complex synthesis compared to linear peptides. |
| pH-Sensitive | ||||||
| Hydrazone | Hydrazone bond | Acid Hydrolysis | Variable; can be prone to premature release. | Variable | Effective release in acidic intracellular compartments. | Potential for off-target release in the slightly acidic tumor microenvironment; generally less stable than peptide linkers. |
| Glutathione-Sensitive | ||||||
| Disulfide | Disulfide bond | Reduction by Glutathione | Generally Stable | Generally Stable | Efficient release in the reducing intracellular environment. | Potential for premature release in the presence of reducing agents in the plasma. |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC linker in plasma.
Objective: To determine the rate of payload release from an ADC in human and mouse plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (pooled)
-
Mouse plasma (pooled)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoprecipitation
-
LC-MS/MS system for analysis
Procedure:
-
Incubate the ADC in human and mouse plasma at a concentration of 100 µg/mL at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), take aliquots of the plasma-ADC mixture.
-
Immediately stop the reaction by adding an excess of cold PBS and placing the samples on ice.
-
To quantify the amount of intact ADC, immunoprecipitate the ADC from the plasma using Protein A or G magnetic beads.
-
Elute the ADC from the beads and analyze by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
To quantify the released payload, precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS.
-
Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile.
Cathepsin B Cleavage Assay
This protocol describes a method to evaluate the susceptibility of a peptide linker to cleavage by Cathepsin B.
Objective: To measure the rate of cleavage of a peptide linker by recombinant human Cathepsin B.
Materials:
-
Peptide linker substrate (e.g., Ac-EEVC-p-aminobenzylcarbamate-payload)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching solution (e.g., 10% acetic acid)
-
HPLC system for analysis
Procedure:
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions.
-
Prepare a solution of the peptide linker substrate in the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B to the substrate solution. A typical enzyme-to-substrate ratio is 1:100.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the cleavage by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC to separate the intact substrate from the cleaved products.
-
Quantify the peak areas of the substrate and product to determine the percentage of cleavage over time.
-
Calculate the initial rate of cleavage from the linear phase of the reaction.
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
References
Exo-Linkers Demonstrate Superior Stability Over Linear Linkers in Drug Conjugates
A new class of chemical bridges, known as exo-linkers, is demonstrating significantly enhanced stability and performance compared to traditional linear linkers in the design of targeted drug therapies, particularly antibody-drug conjugates (ADCs). Experimental data reveals that the unique structural configuration of exo-linkers provides greater resistance to premature cleavage in the bloodstream, leading to improved pharmacokinetic profiles, reduced off-target toxicity, and more potent therapeutic effects.
Conventional linear linkers, such as the widely used valine-citrulline (Val-Cit) linker, are susceptible to enzymatic degradation in plasma, which can cause the premature release of the cytotoxic payload before the drug conjugate reaches its intended target.[1][2][3][4][5] This can lead to decreased efficacy and increased systemic toxicity. Exo-linkers address this limitation by repositioning the cleavable peptide sequence to an "exo" position on the p-aminobenzyl carbamate (B1207046) (PAB) moiety.[1][4][6] This structural rearrangement sterically hinders access by plasma enzymes like carboxylesterases and human neutrophil elastase, thereby enhancing the stability of the linker.[1][2][3][4][5]
Enhanced Stability and Hydrophilicity Lead to Improved Performance
A key advantage of exo-linkers is their ability to mask the hydrophobicity of the drug payload, which in turn reduces the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).[1][4][6][7][8] This improved hydrophilicity contributes to a better pharmacokinetic profile, allowing the ADC to circulate longer and reach the tumor site more effectively.[7]
Preclinical studies have consistently shown that ADCs constructed with exo-linkers exhibit superior performance compared to those with linear linkers. For instance, rat pharmacokinetic studies have demonstrated minimal reduction in DAR for exo-linker ADCs over a 21-day period, in stark contrast to the significant payload detachment observed with traditional Val-Cit linker-based ADCs.[7] In another study, an ADC with a linear linker (T-DXd) lost approximately 50% of its payload within seven days, whereas an exo-linker ADC maintained a much higher DAR over the same period, indicating superior linker stability.[8] This enhanced stability translates to improved tumor suppression at lower doses and a broader therapeutic window.[1][4][6][7][8][9]
Comparative Stability Data: Exo-Linker vs. Linear Linker
| Metric | Exo-Linker ADC | Linear Linker (Val-Cit) ADC | Source(s) |
| DAR Retention (in vivo) | Minimal reduction over 21 days in rats. | Significant payload detachment. | [7] |
| DAR Retention (in vivo) | Greater DAR retention over 7 days. | ~50% decrease in DAR over 7 days. | [8] |
| Enzymatic Stability | Resistant to premature cleavage by carboxylesterases and human neutrophil elastase. | Susceptible to premature cleavage. | [1][2][3][4][5] |
| Hydrophilicity/Aggregation | Reduced aggregation, even at high DARs. | Prone to hydrophobicity-induced aggregation. | [1][4][6][7][8] |
| In Vivo Efficacy | Improved tumor suppression at lower doses. | Requires higher doses for similar efficacy. | [7] |
Experimental Protocols for Assessing Linker Stability
The stability of exo- and linear linkers is evaluated through a series of rigorous in vitro and in vivo experiments.
Plasma Stability Assay
This assay is fundamental for determining the susceptibility of a linker to enzymatic cleavage in the bloodstream.[10][11][12][13][14]
-
Incubation: The drug conjugate is incubated in plasma from a relevant species (e.g., human, rat, mouse) at 37°C over a time course (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: At each time point, an aliquot is taken, and the reaction is quenched, typically by protein precipitation with an organic solvent like acetonitrile.
-
Analysis: The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact drug conjugate and any released payload.[15][16]
-
Data Interpretation: The rate of degradation and the half-life of the conjugate in plasma are calculated to determine the linker's stability.
Hydrophobic Interaction Chromatography (HIC)
HIC is employed to assess the hydrophobicity and aggregation propensity of ADCs.[4][7]
-
Sample Loading: The ADC sample is loaded onto a HIC column under high salt conditions.
-
Elution: A reverse salt gradient is applied to elute the ADC from the column. More hydrophobic species are retained longer on the column and elute at lower salt concentrations.
-
Analysis: The retention time is indicative of the ADC's hydrophobicity. Shorter retention times for exo-linker ADCs compared to linear linker ADCs suggest a more hydrophilic profile and reduced aggregation.[7]
In Vivo Pharmacokinetic and Efficacy Studies
Xenograft tumor models in animals are used to evaluate the overall performance of the ADC in a biological system.[1][4]
-
ADC Administration: The ADC is administered to tumor-bearing animals.
-
Blood Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile, including clearance and half-life of the ADC.
-
Tumor Growth Monitoring: Tumor volume is measured over time to assess the anti-tumor efficacy of the ADC.
-
Bioanalysis: Plasma and tumor tissue samples are analyzed using methods like ELISA and LC-MS to quantify total antibody, conjugated antibody, and free payload, providing insights into linker stability and drug delivery.[15][16]
Visualizing the Evaluation of Linker Stability
The following diagrams illustrate the conceptual differences between exo- and linear linkers and the workflow for assessing their stability.
Caption: Exo-linkers sterically hinder premature enzymatic cleavage.
Caption: A multi-faceted approach to evaluating linker stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma Stability Assay - Enamine [enamine.net]
- 11. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Plasma Stability Assay | Domainex [domainex.co.uk]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Validation of Ac-EEVC-OH Linker Cleavage
The strategic design of linkers is a cornerstone of developing effective and safe Antibody-Drug Conjugates (ADCs). An ideal linker must remain stable in systemic circulation and selectively release its potent cytotoxic payload within the target tumor cells. This guide provides a comparative analysis of the Ac-EEVC-OH peptide linker, focusing on its in vitro validation. The this compound linker is an evolution of the widely used Valine-Citrulline (Val-Cit) linker, designed to enhance stability and hydrophilicity.[1][2] Its performance is benchmarked against the conventional Val-Cit (VC) linker to provide a clear perspective for researchers in drug development.
Mechanism of Cleavage: The Role of Lysosomal Proteases
Protease-sensitive linkers are designed to be hydrolyzed by enzymes that are highly expressed in the lysosomal compartments of tumor cells.[3] The primary enzyme responsible for cleaving both the Val-Cit and the evolved EEVC linker is Cathepsin B, a cysteine protease found in high concentrations within the lysosomes of many tumor cells.[2][][5]
Upon internalization of the ADC, it traffics to the lysosome. The acidic and reducing environment of the lysosome, along with the high concentration of proteases like Cathepsin B, facilitates the cleavage of the peptide linker. The cleavage typically occurs at the amide bond C-terminal to the citrulline residue.[6][7] This cleavage initiates the release of a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which in turn liberates the active cytotoxic drug.[8][9] While Cathepsin B is the primary target enzyme, studies have shown that other cysteine cathepsins (such as K, L, and S) can also process Val-Cit linkers, providing multiple pathways for payload release.[5][7][10]
The addition of the hydrophilic Glu-Glu (EE) sequence in the this compound linker is intended to improve the physicochemical properties of the ADC, potentially reducing aggregation and enhancing its pharmacokinetic profile, while also offering resistance to premature cleavage by certain plasma enzymes like human neutrophil elastase.[1]
Comparative Data: this compound vs. Val-Cit Linkers
The selection of a linker directly impacts an ADC's stability, efficacy, and therapeutic window. The following table summarizes key performance parameters, comparing the this compound linker with the conventional Val-Cit linker based on data and concepts from referenced literature.
| Parameter | This compound Linker | Mc-Val-Cit-PABC Linker (Benchmark) | Rationale & Significance |
| Peptide Sequence | Acetyl-Glu-Glu-Val-Cit | Maleimidocaproyl-Val-Cit | The "EE" dipeptide is added to increase hydrophilicity and potentially modulate enzyme specificity and stability.[1] |
| Primary Cleaving Enzyme | Cathepsin B | Cathepsin B | Both linkers are designed for cleavage by lysosomal Cathepsin B, which is overexpressed in many tumors.[][5] |
| Plasma Stability | Enhanced | High | While Val-Cit is generally stable, it can be susceptible to premature cleavage by enzymes like neutrophil elastase.[1][9] The EEVC variant is designed to offer greater resistance to such off-target cleavage.[1] |
| Hydrophilicity | Increased | Moderate | The addition of two glutamic acid residues significantly increases the hydrophilicity, which can help prevent ADC aggregation, a common issue with hydrophobic payloads.[1][2] |
| In Vitro Cleavage Rate | Efficient | Efficient | Both linkers are cleaved efficiently by Cathepsin B in vitro under optimized lysosomal conditions (e.g., pH 5.5, presence of DTT).[11] |
| Bystander Effect | Yes | Yes | As cleavable linkers, both release a membrane-permeable payload that can kill neighboring antigen-negative tumor cells.[12] |
Experimental Protocols: In Vitro Cleavage Validation
Validating the cleavage characteristics of a linker is a critical step. Below are detailed protocols for two key in vitro assays: an enzyme cleavage assay and a plasma stability assay.
This protocol outlines a general procedure to quantify the rate of linker cleavage by a specific protease.
-
Materials & Reagents:
-
ADC construct (e.g., Antibody-Ac-EEVC-PABC-Payload)
-
Purified Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5.[11]
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS system.
-
-
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer at 37°C for 15 minutes to ensure activation.
-
Reaction Initiation: Add the ADC to the activated enzyme solution to a final concentration of ~1 mg/mL. The enzyme-to-ADC ratio may need optimization (e.g., 1:10 molar ratio).
-
Incubation: Incubate the reaction mixture at 37°C.[3]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding an equal volume of cold quenching solution to the aliquot.[11] This denatures the enzyme and precipitates proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Collect the supernatant for analysis.
-
-
Analysis:
-
Inject the supernatant into an RP-HPLC or LC-MS system.
-
Monitor the chromatogram for the peak corresponding to the intact ADC and the peak corresponding to the released payload.
-
Calculate the percentage of cleavage at each time point by comparing the peak area of the released payload to the total area of payload-containing species (intact ADC + released payload).
-
Plot the percentage of cleavage versus time to determine the cleavage kinetics.
-
This protocol assesses the stability of the linker in plasma to predict its behavior in circulation.
-
Materials & Reagents:
-
ADC construct
-
Human or Rat Plasma (heparinized)
-
Phosphate-Buffered Saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS system for Drug-to-Antibody Ratio (DAR) analysis.
-
-
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of ~0.1-1 mg/mL at 37°C.[13]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[13]
-
Sample Capture: Immediately quench the reaction by diluting the plasma aliquot in cold PBS. Capture the ADC from the sample using Protein A/G resin.[3]
-
Washing & Elution: Wash the resin with PBS to remove unbound plasma proteins, then elute the ADC.
-
Analysis: Analyze the eluted ADC using LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates premature payload release.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. benchchem.com [benchchem.com]
In Vivo Performance of Ac-EEVC-OH Linker: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). The linker's stability in circulation and its susceptibility to cleavage at the target site are paramount to the therapeutic success of an ADC. This guide provides an objective comparison of the tetrapeptide linker, Ac-EEVC-OH, with established and alternative linker technologies, supported by experimental data from relevant studies.
The this compound linker represents a sophisticated advancement in linker technology, building upon the well-established valine-citrulline (VC) dipeptide linker. The inclusion of two glutamic acid residues (E) and an N-terminal acetyl group (Ac) is designed to enhance plasma stability and optimize cleavage kinetics, addressing some of the limitations of earlier-generation linkers.
Comparative In Vivo Performance
The in vivo performance of ADC linkers is primarily assessed by their stability in plasma, efficiency of payload release at the tumor site, and overall anti-tumor efficacy in preclinical models. While direct head-to-head in vivo data for the this compound linker is emerging, we can infer its performance characteristics by examining its constituent components and comparing them to benchmark linkers.
A key challenge with the widely used Val-Cit (VC) linker is its instability in mouse plasma due to susceptibility to cleavage by carboxylesterase 1c, which can lead to premature drug release in preclinical studies. To address this, researchers have explored modifications to the VC sequence. The addition of a single glutamic acid residue to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to significantly improve stability in mouse plasma while retaining susceptibility to cleavage by cathepsins within the tumor cell.
Building on this, the Glu-Glu-Val-Cit (EEVC) tetrapeptide sequence has been incorporated into novel linker designs, such as the "exolinker" platform, demonstrating enhanced stability and in vivo efficacy in xenograft models. The N-terminal acetylation of peptides is a known strategy to increase their resistance to degradation by aminopeptidases, which can further enhance in vivo stability.
The following table summarizes the comparative performance of these linkers based on available data.
| Linker | Key Features | Plasma Stability (Mouse) | In Vivo Efficacy | Reference |
| Val-Cit (VC) | Dipeptide, cathepsin B cleavable | Low | Effective, but compromised by instability | |
| Glu-Val-Cit (EVC) | Tripeptide, cathepsin B cleavable | High | Improved over VC linker | |
| Glu-Glu-Val-Cit (EEVC) | Tetrapeptide, cathepsin B cleavable | High | Potent anti-tumor activity | |
| This compound (inferred) | N-terminally acetylated tetrapeptide | Expected to be High | Expected to be High |
Mechanism of Action: Intracellular Cleavage
The this compound linker is designed to be cleaved by proteases, primarily cathepsin B, which are highly expressed in the lysosomes of tumor cells. Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized and trafficked to the lysosome. The acidic environment and the presence of cathepsins lead to the specific cleavage of the peptide linker, releasing the cytotoxic payload to exert its therapeutic effect.
Experimental Protocols
Accurate assessment of in vivo linker performance relies on robust and well-defined experimental protocols. The following outlines a typical workflow for evaluating the in vivo stability and efficacy of an ADC.
In Vivo Stability Assessment
Objective: To determine the pharmacokinetic profile and linker stability of an ADC in a relevant animal model (e.g., mouse).
Methodology:
-
Administer the ADC intravenously to a cohort of mice at a specified dose.
-
Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection.
-
Process blood samples to isolate plasma.
-
Quantify the concentration of the intact ADC and the released payload in the plasma samples using methods such as ELISA and/or LC-MS/MS.
-
Calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).
Unveiling the Superior Efficacy of Ac-EEVC-OH Based ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for more effective and safer antibody-drug conjugates (ADCs) is paramount. A key determinant of an ADC's therapeutic success lies in the linker that connects the monoclonal antibody to the cytotoxic payload.[1] This guide provides a comprehensive comparison of Ac-EEVC-OH based ADCs, highlighting their enhanced efficacy and stability supported by experimental data, against other linker technologies.
The this compound linker, a tetrapeptide-based cleavable linker, represents a significant advancement in ADC technology.[2][3] It is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are overexpressed in many tumor cells.[4] This targeted release of the cytotoxic payload within the cancer cell minimizes off-target toxicity and widens the therapeutic window.[4][5]
Comparative Analysis of Linker Performance
The strategic design of the this compound linker, incorporating hydrophilic glutamic acid residues, addresses key limitations associated with the widely used Val-Cit (valine-citrulline) linker.[3][5] This innovation leads to improved physicochemical properties and in vivo performance.
| Linker Type | Key Advantages | Key Disadvantages | Reference ADC |
| This compound ("Exolinker") | - Enhanced hydrophilicity- Reduced aggregation- Improved plasma stability- Resistance to premature cleavage by carboxylesterases (Ces1C) and human neutrophil elastase (NE)- Potential for higher drug-to-antibody ratios (DARs) | - Newer technology with less long-term clinical data | Trastuzumab-exo-EEVC-pyrene |
| Val-Cit (vc) | - Well-established and clinically validated- Effective intracellular cleavage by cathepsin B | - Hydrophobic nature can lead to ADC aggregation- Susceptible to premature cleavage in mouse plasma by Ces1C- Potential for off-target toxicity due to premature payload release | Adcetris® (Brentuximab vedotin) |
| Non-cleavable (e.g., SMCC) | - High plasma stability- Reduced off-target toxicity | - Relies on complete antibody degradation for payload release- Generally lacks a bystander effect | Kadcyla® (Trastuzumab emtansine) |
In Vitro and In Vivo Efficacy of this compound ADCs
Studies have demonstrated that ADCs utilizing the this compound linker exhibit superior performance compared to their conventional Val-Cit counterparts.
In Vitro Cytotoxicity
While specific IC50 values for this compound ADCs are not publicly aggregated across multiple cell lines in a single table, research indicates that these ADCs maintain potent and specific cytotoxicity against antigen-positive cells. For instance, in HER2-positive SKBR-3 cells, both exo-EVC and exo-EEVC containing ADCs demonstrated effective cell-killing capabilities.[1][5]
In Vivo Tumor Growth Inhibition
In xenograft models, ADCs with the this compound linker have shown enhanced anti-tumor activity. The improved plasma stability of the glutamic acid-containing linker contributes to a longer ADC half-life in mouse models, leading to more effective tumor growth inhibition.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound based ADCs.
Target-Specific Cytotoxicity Assay (MTT Assay)
This assay is fundamental in determining the potency (IC50) and specificity of an ADC.
-
Cell Plating: Seed antigen-positive (e.g., SKBR-3) and antigen-negative (e.g., MCF7) cells in 96-well plates and incubate overnight to allow for cell attachment.[4]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in a complete cell culture medium. Add the diluted ADCs to the respective wells.[4]
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into formazan (B1609692) crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the IC50 value.
In Vitro Bystander Effect Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
-
Cell Line Preparation: Use an antigen-positive cell line and an antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP) for easy identification.[8]
-
Co-culture Seeding: Seed a mixture of the antigen-positive and GFP-expressing antigen-negative cells in 96-well plates.[8]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.[8]
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the antigen-negative cell population.[8]
-
Data Analysis: A decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.[8]
ADC Plasma Stability Assay
This assay assesses the stability of the ADC and its linker in plasma to predict its in vivo behavior.
-
Incubation: Incubate the ADC in plasma from the relevant species (e.g., mouse, human) at 37°C over a time course (e.g., 0, 24, 48, 96 hours).[9]
-
Sample Collection: At each time point, take an aliquot of the plasma-ADC mixture.
-
ADC Capture: Use an affinity capture method (e.g., protein A beads) to isolate the ADC from the plasma.[10]
-
Analysis: Analyze the captured ADC using techniques like LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload release and linker instability.[11][12]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway, experimental workflow, and a logical comparison.
Mechanism of this compound ADC action.
Experimental workflow for ADC evaluation.
Logical comparison of linker properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
A Comparative Guide to Peptide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals in Oncology
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Peptide linkers, designed for enzymatic cleavage in the tumor microenvironment or within cancer cells, are a cornerstone of modern ADC design. This guide provides an objective comparison of different peptide linkers, supported by experimental data, to inform rational ADC design and development.
The Critical Role of the Peptide Linker
An ideal peptide linker must maintain a delicate balance: it needs to be exceptionally stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be efficiently cleaved by tumor-associated proteases to unleash the cytotoxic drug at the site of action.[1] The choice of peptide sequence influences several key ADC attributes, including stability, hydrophobicity, drug-to-antibody ratio (DAR), and the potential for the "bystander effect."[2][3]
Comparative Performance of Peptide Linkers
The most extensively studied and clinically validated peptide linkers are dipeptides susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[2] Valine-Citrulline (Val-Cit or vc) is the most common, while Valine-Alanine (Val-Ala or va) has emerged as a viable alternative. Other sequences like Phenylalanine-Lysine (Phe-Lys) and Glycine-Glycine-Phenylalanine-Glycine (GGFG) are also utilized.[][5]
Quantitative Data Summary
The following tables summarize quantitative data comparing the performance of ADCs with different peptide linkers. It is important to note that direct head-to-head comparisons are most informative when conducted under identical experimental conditions.
| Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Peptide Linkers | ||||
| Linker | Payload | Antibody | Cell Line (Antigen Target) | IC50 (ng/mL) |
| Valine-Citrulline (vc) | MMAE | Trastuzumab | NCI-N87 (HER2+) | 10.1[1] |
| Valine-Glucoserine (mavg) | MMAU | Trastuzumab | NCI-N87 (HER2+) | 3.2[1] |
| Valine-Alanine (va) | MMAE | Anti-HER2 | SK-BR-3 (HER2+) | Comparable to Val-Cit |
| Phenylalanine-Lysine (fk) | Doxorubicin | cBR96 | L2987 (LewisY+) | Potent, antigen-specific |
MMAE: Monomethyl Auristatin E; MMAU: A hydrophilic glucuronide prodrug of MMAE.
| Table 2: Comparative In Vivo Efficacy of ADCs with Different Peptide Linkers | ||||
| Linker | Payload | Antibody | Xenograft Model | Tumor Growth Inhibition (%) |
| Valine-Citrulline (vc) | MMAE | Trastuzumab | NCI-N87 | High[1] |
| Valine-Glucoserine (mavg) | MMAU | Trastuzumab | NCI-N87 | Higher than vc-MMAE[1] |
| Valine-Alanine (va) | MMAE | Anti-HER2 | HER2+ xenograft | Potent anti-tumor activity |
| Table 3: Comparative Plasma Stability of ADCs with Different Peptide Linkers | |||
| Linker | Payload | Species | Stability Metric (Half-life or % Intact) |
| Valine-Citrulline (vc) | MMAE | Human | High stability[5] |
| Valine-Citrulline (vc) | MMAE | Mouse | Susceptible to carboxylesterase cleavage[6] |
| Valine-Alanine (va) | MMAE | Mouse | Generally more stable than Val-Cit |
| Asparagine-containing linkers | MMAE | Mouse, Human | High stability[5] |
Key Differences and Considerations
Valine-Citrulline (Val-Cit): The industry standard, Val-Cit linkers are efficiently cleaved by Cathepsin B.[7] They have demonstrated robust performance in numerous clinical and approved ADCs.[7] However, they can contribute to the hydrophobicity of the ADC, potentially leading to aggregation, especially at higher DARs.[7] Furthermore, Val-Cit linkers can show instability in mouse plasma due to cleavage by carboxylesterases, which can complicate preclinical evaluation.[6]
Valine-Alanine (Val-Ala): A key advantage of Val-Ala linkers is their lower hydrophobicity compared to Val-Cit, which can mitigate aggregation issues and allow for the development of ADCs with higher DARs.[7][8] While also cleaved by Cathepsin B, the rate may be slightly lower than that of Val-Cit.[5] Several studies have shown that ADCs with Val-Ala linkers exhibit comparable in vitro and in vivo efficacy to their Val-Cit counterparts.[]
Other Peptide Linkers:
-
Phenylalanine-Lysine (Phe-Lys): Another Cathepsin B-cleavable dipeptide that has shown effective payload release and potent anti-tumor activity.[5]
-
Gly-Gly-Phe-Gly (GGFG): A tetrapeptide linker used in the approved ADC, Enhertu, demonstrating high plasma stability and efficient lysosomal degradation.[]
-
Asparagine-containing linkers: These novel linkers are cleaved by the lysosomal cysteine protease legumain and have shown excellent stability in both human and mouse serum.[9]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and evaluation of ADCs with peptide linkers, the following diagrams illustrate key pathways and experimental workflows.
Caption: ADC binding, internalization, and intracellular payload release.
Caption: Workflow for comparative evaluation of ADCs with different linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate target antigen-positive cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linkers, the unconjugated antibody, and the free payload in cell culture medium. Replace the existing medium with the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the mechanism of action of the payload (typically 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using appropriate software.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADCs in a living organism.
-
Model Establishment: Subcutaneously implant human tumor cells into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specific volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADCs with different linkers).
-
ADC Administration: Administer the ADCs and control agents, typically via intravenous injection, at specified doses and schedules.
-
Monitoring: Measure tumor volume and the body weight of the mice regularly (e.g., twice weekly). Body weight is a general indicator of toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Plasma Stability Assay (LC-MS/MS)
This assay measures the stability of the ADC and the premature release of the payload in plasma.
-
Incubation: Incubate the ADC at a specific concentration in human and/or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
Intact ADC: Use immuno-affinity capture (e.g., with Protein A/G beads) to isolate the ADC from the plasma. The ADC can then be analyzed intact or after reduction to separate light and heavy chains by LC-MS to determine the average DAR over time. A decrease in DAR indicates payload loss.
-
Free Payload: Precipitate plasma proteins (e.g., with acetonitrile) and collect the supernatant.
-
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released free payload.
-
Data Analysis: Plot the percentage of intact ADC (or average DAR) remaining or the concentration of free payload over time to determine the stability profile and half-life of the linker in plasma.
Conclusion
The selection of a peptide linker is a critical, multi-faceted decision in ADC design. While Val-Cit remains a robust and clinically validated choice, Val-Ala offers advantages in terms of reduced hydrophobicity and potential for higher drug loading. Emerging peptide sequences provide opportunities to further refine ADC properties, such as enhancing stability in preclinical models and exploring alternative cleavage mechanisms. A thorough comparative evaluation using standardized in vitro and in vivo assays is essential for selecting the optimal peptide linker to maximize the therapeutic index of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. bocsciences.opennemas.com [bocsciences.opennemas.com]
- 9. SciMeetings [scimeetings.acs.org]
Exo-Cleavable Linkers: A Leap Forward in ADC Stability and Efficacy
A new class of linkers, known as exo-cleavable linkers, is demonstrating superior stability and performance in antibody-drug conjugates (ADCs), offering significant advantages over conventional linker technologies. These innovative linkers address key challenges in ADC development, including premature payload release and limitations on drug-to-antibody ratios (DAR), paving the way for safer and more effective cancer therapies.[1][2][3]
The defining feature of an exo-cleavable linker is the repositioning of the cleavable peptide sequence to an "exo" or outer orientation relative to the p-aminobenzylcarbamate (PAB) moiety.[1] This structural modification enhances the linker's stability in circulation, preventing premature cleavage by enzymes like carboxylesterases and human neutrophil elastase.[3][4][5][6] Consequently, ADCs equipped with exo-linkers exhibit reduced off-target toxicity and a more favorable safety profile.[2][4]
Enhanced Stability and Hydrophilicity
A primary drawback of traditional linkers, such as the widely used valine-citrulline (Val-Cit) linker, is their hydrophobic nature, which can lead to ADC aggregation and limit the number of drug molecules that can be attached.[1][7] Exo-cleavable linkers, often incorporating hydrophilic amino acids like glutamic acid, overcome this limitation.[1][3][6] This increased hydrophilicity allows for the development of ADCs with higher DARs without the risk of aggregation, ultimately delivering a more potent therapeutic punch to cancer cells.[1][8][5]
In comparative studies, ADCs featuring exo-linkers have demonstrated significantly reduced aggregation and improved pharmacokinetic profiles compared to those with traditional linear linkers.[2][9] This enhanced stability translates to a longer half-life in vivo, ensuring that the ADC remains intact until it reaches its target tumor cell.[2]
Comparative Performance Data
The superior performance of exo-cleavable linkers has been validated in both in vitro and in vivo studies. Below is a summary of comparative data highlighting the key advantages of this novel linker technology.
| Parameter | Exo-Cleavable Linker | Conventional Val-Cit Linker | Source |
| Plasma Stability | High stability, minimal premature payload release | Susceptible to enzymatic cleavage, leading to premature payload release | [2][3][5] |
| Drug-to-Antibody Ratio (DAR) | Enables higher DARs (e.g., 8) without significant aggregation | Limited to lower DARs (typically 3-4) due to hydrophobicity and aggregation issues | [1][8] |
| Hydrophilicity | Increased hydrophilicity, reducing aggregation | Hydrophobic nature contributes to aggregation | [1][2] |
| Enzymatic Resistance | Resistant to cleavage by carboxylesterases and human neutrophil elastase | Prone to cleavage by various enzymes, leading to off-target toxicity | [2][3][4] |
| In Vivo Efficacy | Demonstrated significant tumor growth inhibition at lower doses | Requires higher doses for comparable efficacy | [2] |
Mechanism of Action and Experimental Workflow
The mechanism of action of an ADC with an exo-cleavable linker involves its stable circulation in the bloodstream, followed by specific binding to the target cancer cell. Upon internalization, the linker is cleaved by intracellular enzymes, such as cathepsin B, releasing the cytotoxic payload and inducing cell death.[2][7]
Caption: Mechanism of action for an ADC with an exo-cleavable linker.
The stability of these linkers is typically assessed through rigorous experimental protocols.
Caption: Experimental workflow for assessing ADC linker stability.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.[10]
Methodology:
-
The ADC is incubated at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[10][11][12]
-
Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[10][11]
-
Samples are immediately frozen at -80°C to halt further degradation.[11]
-
The amount of intact ADC, total antibody, and released payload in the samples is quantified using methods like liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).[11][13]
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability and pharmacokinetic profile of the ADC.[13]
Methodology:
-
A single intravenous dose of the ADC is administered to an appropriate animal model (e.g., mice or rats).[10]
-
Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).[10]
-
Plasma samples are analyzed to determine the concentrations of the total antibody, intact ADC, and free payload.[11][13]
-
Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the concentration-time data.[11]
Conclusion
The development of exo-cleavable linkers represents a significant advancement in ADC technology. Their enhanced stability, improved hydrophilicity, and resistance to premature enzymatic cleavage address critical limitations of previous linker designs.[1][2] These improvements contribute to a wider therapeutic window and have the potential to lead to the development of more effective and safer ADC-based cancer therapies.[2] As research continues, exo-cleavable linkers are poised to become a cornerstone of next-generation ADC design.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. adcreview.com [adcreview.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in AntibodyâDrug Conjugates - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exo-Cleavable Linkers: A Promising Architecture for Next-Generation ADCs - SigutLabs [sigutlabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
Ac-EEVC-OH Linker: A Comparative Performance Analysis in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Ac-EEVC-OH Linker's Performance in Antibody-Drug Conjugates.
The this compound linker, a key component in the construction of innovative Antibody-Drug Conjugates (ADCs), has demonstrated significant promise in preclinical studies. This guide provides a comprehensive comparison of its performance, particularly when incorporated as an "exo-cleavable" linker, against other established linker technologies. The data presented herein is primarily derived from studies utilizing the NCI-N87 gastric cancer xenograft model, where this linker has been most extensively evaluated.
Executive Summary
The this compound linker, characterized by its hydrophilic nature, is a tetrapeptide comprised of Glutamic acid-Glutamic acid-Valine-Citrulline. When strategically positioned at the "exo" position of the p-aminobenzylcarbamate (PAB) moiety in an ADC, it confers several advantageous properties. Preclinical data indicates that ADCs employing this "exo-EEVC" design exhibit enhanced stability, reduced aggregation, and potent anti-tumor efficacy, positioning it as a promising alternative to conventional linkers.
Quantitative Data Summary
The following tables summarize the comparative performance of ADCs featuring the exo-EEVC linker against those with other linker types.
Table 1: In Vivo Efficacy in NCI-N87 Gastric Cancer Xenograft Model
| ADC | Linker Type | Payload | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-exo-EVC-MMAE | Exo-Peptide (Cleavable) | MMAE | 2.5 mg/kg, single dose | Significant antitumor activity | [1][2] |
| Trastuzumab-exo-EEVC-MMAE | Exo-Peptide (Cleavable) | MMAE | 2.5 mg/kg, single dose | Higher efficacy than Kadcyla | [1][2] |
| Trastuzumab-linear-EVC-MMAE | Linear Peptide (Cleavable) | MMAE | 2.5 mg/kg, single dose | Comparable efficacy to exo-EVC | [1] |
| Trastuzumab-deruxtecan (T-DXd) | Peptide (Cleavable) | Deruxtecan | 2.5 mg/kg, single dose | Comparable efficacy to exo-EVC-Exatecan | |
| Trastuzumab-exo-EVC-Exatecan | Exo-Peptide (Cleavable) | Exatecan | 2.5 mg/kg, single dose | Comparable efficacy to T-DXd |
Table 2: Physicochemical and Stability Properties
| ADC Linker Type | Key Characteristics | Advantages | Disadvantages | Reference |
| Exo-EEVC | Hydrophilic, Peptide-based | Reduced aggregation, enhanced plasma stability, resistance to premature cleavage by carboxylesterases and neutrophil elastase. | Limited data in diverse tumor models. | |
| Val-Cit (vc) | Hydrophobic, Peptide-based | Well-established, effective payload release via cathepsin B. | Hydrophobicity can lead to aggregation, potential for premature payload release. | |
| Linear EVC | Peptide-based | Optimized version of the vc-linker. | Susceptible to premature cleavage by neutrophil elastase. | |
| Non-cleavable (e.g., SMCC) | Thioether-based | High plasma stability. | Payload is released as an amino acid conjugate which may have reduced cell permeability and bystander effect. |
Mechanism of Action and Experimental Workflows
The strategic design of the exo-EEVC linker influences the ADC's mechanism of action, primarily by ensuring payload stability in circulation and facilitating efficient release within the target tumor cell.
Caption: ADC Mechanism of Action with an exo-EEVC Linker.
The workflow for evaluating the in vivo performance of an ADC with an this compound based linker typically involves a series of well-defined steps in a xenograft model.
Caption: In Vivo Xenograft Study Workflow for ADC Evaluation.
Experimental Protocols
In Vivo Tumor Growth Inhibition in a Xenograft Model (NCI-N87)
This protocol outlines the general procedure for assessing the antitumor efficacy of an ADC in a subcutaneous NCI-N87 gastric cancer xenograft mouse model.
-
Cell Line and Culture:
-
The human gastric carcinoma cell line NCI-N87, which is HER2-positive, is used.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
-
Animal Model:
-
Female BALB/c nude mice (athymic), typically 5-7 weeks old, are used.
-
Animals are housed in a pathogen-free environment and handled according to institutional guidelines.
-
-
Tumor Implantation:
-
NCI-N87 cells are harvested during their exponential growth phase.
-
A suspension of 5 x 10^6 cells in a suitable medium (e.g., with Matrigel) is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Tumor growth is monitored using calipers.
-
When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
-
ADC Administration:
-
The ADC is administered, typically via a single intravenous (i.v.) injection.
-
A vehicle control group receives an injection of the formulation buffer without the ADC.
-
-
Efficacy Evaluation:
-
Tumor volumes are measured at regular intervals (e.g., twice or three times a week) using the formula: (Length x Width²) / 2.
-
Mouse body weights are also monitored as an indicator of toxicity.
-
The study continues until tumors in the control group reach a specified size or for a predetermined duration.
-
Tumor Growth Inhibition (TGI) is calculated to assess the efficacy of the ADC.
-
-
Pharmacokinetic Analysis (Optional):
-
Blood samples can be collected at various time points to determine the pharmacokinetic profile of the ADC, including the stability of the drug-to-antibody ratio (DAR).
-
Performance in Different Tumor Models
Currently, the most robust in vivo efficacy data for ADCs utilizing the this compound linker (as an exo-linker) is derived from the NCI-N87 gastric cancer xenograft model . In this model, these ADCs have demonstrated significant tumor growth inhibition, often superior to that of other linker technologies and comparable to clinically approved ADCs like T-DXd.
While one study mentioned the KPL-4 human breast cancer cell line in the context of payload potency, comprehensive in vivo efficacy data for an this compound based ADC in a breast cancer xenograft model is not yet publicly available. Similarly, there is a lack of published data on the performance of this specific linker in lung cancer and hematological malignancy models.
The hydrophilic nature of the this compound linker is a key attribute that is generally associated with improved ADC performance across different tumor types by enhancing solubility, reducing aggregation, and improving pharmacokinetics. However, further studies are required to definitively establish the performance of ADCs with the this compound linker across a broader range of cancer indications.
Conclusion
The this compound linker, particularly in its "exo" configuration, represents a significant advancement in ADC technology. Its hydrophilic properties translate into improved stability and reduced aggregation, which are critical for developing effective and safe ADCs. The preclinical data from the NCI-N87 gastric cancer model is highly encouraging, demonstrating potent anti-tumor activity. While its performance in other tumor models remains to be extensively documented, the fundamental advantages of its design suggest a broad potential for application in the development of next-generation antibody-drug conjugates. Future research should focus on evaluating the efficacy of this compound-based ADCs in a wider array of preclinical tumor models to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Ac-EEVC-OH
Disclaimer: A specific Safety Data Sheet (SDS) for Ac-EEVC-OH was not found. Therefore, this guidance is based on general best practices for the disposal of peptide-based compounds and hazardous laboratory chemicals. It is imperative to treat this compound as a potentially hazardous substance and to follow all institutional and local regulations regarding chemical waste disposal.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to implement standard laboratory safety practices. The absence of a specific SDS for this compound necessitates treating it as a hazardous chemical[1].
Personal Protective Equipment (PPE): The correct use of PPE is mandatory to protect against the potential hazards of chemical exposure. A combination of the following should be used when handling this compound waste[2][3][4]:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes[1].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.
-
Body Protection: A fully buttoned lab coat protects against skin contact. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Handling of solid this compound or solutions that may produce aerosols should be conducted in a chemical fume hood to prevent inhalation.
Hazardous Waste Determination
Any person who generates a waste is responsible for determining if it is hazardous. Since the specific hazards of this compound are unknown, it should be managed as hazardous waste. The process generally involves checking if the waste is "listed" by the EPA or if it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.
Step-by-Step Disposal Procedures for this compound
The proper disposal method for this compound depends on whether the waste is in liquid or solid form. All waste must be segregated at the point of generation and disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
Liquid Waste Disposal:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should often be collected separately.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other components in the solution (e.g., solvents, buffers).
-
Storage: Keep the waste container securely capped except when adding waste. Store the sealed container in a designated satellite accumulation area within the laboratory, away from general traffic. This area should have secondary containment to prevent spills.
-
Final Disposal: Once the container is nearly full (approximately 90% capacity) or has reached the institutional time limit for accumulation, arrange for pickup by your institution's hazardous waste management service. Never pour chemical waste down the drain .
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound, such as pipette tips, gloves, empty vials, and absorbent paper, must be collected separately as hazardous waste.
-
Containerization: Place all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in the designated hazardous waste accumulation area.
-
Disposal of Empty Containers: A container that has held a hazardous waste can often be disposed of as regular trash after it has been emptied of as much residue as possible and the label has been defaced. However, if the substance is determined to be an "acute hazardous waste," the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded. Given the unknown toxicity of this compound, consulting with your institution's EH&S department is recommended.
Data Presentation
Since a specific SDS for this compound is unavailable, quantitative data for disposal is limited. The following table summarizes general parameters for chemical decontamination methods that may be applicable to peptide toxins, which can inform institutional protocols for decontamination prior to disposal if deemed necessary.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Notes |
| Chemical Inactivation | 10% Bleach Solution (0.5-1.0% final concentration of sodium hypochlorite) | 30-60 minutes | Effective for many peptides but may be corrosive. |
| 1 M Sodium Hydroxide (NaOH) | 30-60 minutes | Requires subsequent neutralization to a pH between 5.5 and 9.0. | |
| 1 M Hydrochloric Acid (HCl) | 30-60 minutes | Requires subsequent neutralization to a pH between 5.5 and 9.0. | |
| Cleaning of Labware | Enzymatic Detergent | Typically a 1% (m/v) solution, follow manufacturer's instructions | Good for cleaning labware; may require subsequent disinfection. |
Experimental Protocols
If this compound was used in experiments involving biological materials, the resulting waste may be considered biohazardous. In such cases, the waste must be decontaminated, for example, by autoclaving, before being managed as chemical waste. Always consult your institution's biosafety guidelines.
Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ac-EEVC-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized research chemicals like the peptide Ac-EEVC-OH. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment. Adherence to these guidelines will help in minimizing risks and building a culture of safety.
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for peptides and related chemicals.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles. A face shield should be worn over goggles when there is a significant risk of splashes.[1] | Protects eyes from dust particles, and liquid splashes of the peptide solution or solvents.[1] |
| Hand Protection | Disposable nitrile gloves. For extended contact or handling of concentrated solutions, consider double gloving.[1] | Prevents skin contact with the peptide. Gloves should be changed immediately if contaminated.[2][3] |
| Body Protection | A full-front, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator or dust mask is recommended when handling the lyophilized powder, especially in larger quantities. | Minimizes the risk of inhaling fine peptide particles. Work in a fume hood for handling volatile chemicals. |
| General Attire | Long pants and closed-toe shoes. | Provides a basic level of protection against accidental spills and splashes in the laboratory. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound will ensure both the integrity of the research and the safety of the personnel.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and other identifiers on the label match the order.
-
Date the container upon receipt and first opening.
2. Storage:
-
Lyophilized Peptide: For long-term storage, keep the tightly sealed container at -20°C or colder, protected from light.
-
Peptide in Solution: It is not recommended to store peptides in solution for extended periods. If necessary, prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Store chemicals in designated areas and not on benchtops.
3. Preparation of Solutions (Solubilization):
-
Consult the Certificate of Analysis (COA) for the recommended solvent.
-
If the peptide contains residues prone to oxidation (e.g., Met, Cys, Trp), use oxygen-free buffers.
-
To aid dissolution, sonication in a water bath can be used, but avoid excessive heating.
-
Always add acid to water, not the other way around, if acidic solutions are required.
4. Handling during Experimentation:
-
All manipulations of the lyophilized powder and concentrated solutions should be performed in a chemical fume hood to prevent inhalation of dust or aerosols.
-
Use clean, dedicated spatulas and glassware to avoid cross-contamination.
-
Keep the container tightly sealed when not in use.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For small spills of the powder, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the area with a suitable detergent. |
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of in accordance with all federal, state, and local environmental regulations.
-
Solid Waste:
-
Contaminated PPE (gloves, masks, etc.).
-
Empty containers.
-
Spill cleanup materials.
-
Place all solid waste in a clearly labeled, sealed, and puncture-resistant container designated for chemical waste.
-
-
Liquid Waste:
-
Unused peptide solutions.
-
Contaminated solvents.
-
Do not pour liquid waste down the drain.
-
Collect all liquid waste in a labeled, sealed, and appropriate chemical waste container. A recommended method for disposal is to mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound from receipt to disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
